1-(2-Azidopropan-2-yl)-2-methoxybenzene
Description
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Properties
IUPAC Name |
1-(2-azidopropan-2-yl)-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,12-13-11)8-6-4-5-7-9(8)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFVSIIMSTLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1OC)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scalable Synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
This technical guide details the synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene (also referred to as o-methoxycumyl azide). This molecule represents a sterically congested tertiary benzylic azide, often utilized as a precursor for nitrene generation, C-H insertion studies, or as a "clickable" steric shield in medicinal chemistry.
The synthesis centers on the nucleophilic substitution of a tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol. Due to the propensity of tertiary benzylic substrates to undergo elimination (E1) to form styrenes, this guide prioritizes protocols that maximize the
Target Molecule Profile
| Property | Data |
| IUPAC Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene |
| Common Name | o-Methoxycumyl azide |
| Molecular Formula | |
| Molecular Weight | 191.23 g/mol |
| Key Functionality | Tertiary Benzylic Azide, Ortho-methoxy ether |
| Safety Classification | Potentially Energetic (Handle with Care) |
Part 1: Safety & Process Engineering (Critical)
Stop and Read: Organic azides are high-energy compounds. Before initiating synthesis, you must validate the safety profile.[1]
The "Rule of Six" and C/N Ratio
The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.[2]
-
Verdict: Isolatable. The ratio is
, indicating the molecule is generally safe to isolate and handle at standard laboratory scales (<10g) at room temperature. However, it should be stored cold and away from light.
Hydrazoic Acid ( ) Management
-
Hazard: The acid-mediated route (Method A) generates in-situ
, which is highly toxic and volatile (bp 37°C). -
Control: All reactions must be performed in a properly functioning fume hood.
-
Incompatibility: Do NOT use halogenated solvents (DCM,
) with sodium azide if the reaction is left for long periods, as di- and tri-azidomethane (explosive) can form.[3]
Part 2: Retrosynthetic Analysis & Strategy
The most reliable disconnection is at the C-N bond, tracing back to the tertiary alcohol. The alcohol is accessed via a Grignard addition to 2'-methoxyacetophenone.
Figure 1: Retrosynthetic disconnection showing the conversion of ketone to tertiary alcohol, followed by azidation.
Part 3: Synthesis of Precursor (Alcohol)
Objective: Synthesis of 2-(2-methoxyphenyl)propan-2-ol.
Reagents
-
2'-Methoxyacetophenone (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr), 3.0M in ether (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (
), saturated aqueous solution
Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel under
atmosphere. -
Solvation: Dissolve 2'-methoxyacetophenone (e.g., 10 mmol, 1.50 g) in anhydrous THF (30 mL). Cool to 0°C (ice bath).
-
Addition: Add MeMgBr (12 mmol, 4.0 mL) dropwise over 15 minutes. The ortho-methoxy group may coordinate with Mg, potentially slowing the reaction; ensure efficient stirring.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The ketone spot should disappear.
-
Quench: Cool to 0°C. Carefully quench with sat.
(20 mL). Caution: Exothermic. -
Workup: Extract with Diethyl Ether (
mL). Wash combined organics with brine, dry over , and concentrate-
Note: Tertiary benzylic alcohols are sensitive to acid. Do not use strong acid during workup to prevent dehydration to the styrene.
-
-
Purification: Flash column chromatography (Silica, 5-10% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
-
Part 4: Azidation (The Core Transformation)
Two methods are presented.[4][2][5][6][7][8][9] Method A is cost-effective for scale-up. Method B is milder and preferred if the substrate is prone to elimination.
Method A: The Classical Acid-Mediated Route ( /TFA)
This method relies on generating a carbocation stabilized by the benzene ring. The ortho-methoxy group provides electronic stabilization (resonance) but adds steric bulk.
Protocol
-
Dissolution: In a fume hood, dissolve the tertiary alcohol (1.0 equiv) in Chloroform (
) or Benzene (0.2 M).-
Safety Note: While halogenated solvents are generally discouraged with azides,
is standard for this specific reaction type due to solubility. Ensure short reaction times to avoid azidomethane formation, or substitute with Benzene/Toluene if safety protocols strictly forbid .
-
-
Azide Addition: Add Sodium Azide (
, 3.0 equiv) to the flask. The mixture will be heterogeneous. -
Acid Activation: Cool to 0°C. Add Trifluoroacetic acid (TFA, 3.0 equiv) dropwise.
-
Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor closely by TLC.
-
Critical: If the reaction runs too long or too hot, the carbocation will eliminate to form 2-isopropenyl-1-methoxybenzene (styrene derivative).
-
-
Workup: Quench with water. Neutralize carefully with
(gas evolution). Extract with DCM or EtOAc. -
Purification: Silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes). The azide is less polar than the alcohol.
Method B: Lewis Acid Catalyzed ( / )
Recommended for high-value synthesis. This method is homogeneous and typically gives higher selectivity for the azide over the alkene.
Protocol
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM).
-
Reagents: Add Azidotrimethylsilane (
, 2.0 equiv). -
Catalyst: Add Bismuth(III) Triflate (
, 1-5 mol%). -
Reaction: Stir at RT. The reaction is often complete within 30 minutes.
-
Workup: Filter through a small pad of silica to remove the catalyst. Concentrate.
Part 5: Mechanistic Insight & Visualization
The competition between Substitution (
Figure 2: Mechanistic bifurcation. Low temperature and high azide concentration favor the green path (Substitution).
Part 6: Analytical Characterization
To validate the synthesis, look for these specific spectral signatures.
| Technique | Feature | Diagnostic Signal |
| IR Spectroscopy | Azide Stretch | Strong absorption at ~2100 cm⁻¹ (Asymmetric stretch). |
| 1H NMR | Gem-dimethyl | Singlet (6H) at ~1.6 - 1.7 ppm . |
| 1H NMR | Methoxy group | Singlet (3H) at ~3.8 ppm . |
| 13C NMR | Quaternary Carbon | Signal at ~60-65 ppm (C-N bond). |
| 13C NMR | Azide Carbon | No signal (Azide N is not C), but look for the ipso-carbon shift. |
References
-
Bottaro, J. C., et al. (1991). "Synthesis of tertiary alkyl azides from tertiary alcohols." Journal of Organic Chemistry.
-
[Link]
-
-
Tummatorn, J., et al. (2015).[11] "Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst." Synthesis. Describes the modern Lewis Acid method adaptable to tertiary systems.
-
Bräse, S., et al. (2005).[3] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3] Angewandte Chemie International Edition. The authoritative review on azide safety, stability, and reactivity.
-
[Link]
-
-
Stokes, B. J., et al. (2007). "Bismuth(III)-catalyzed substitution of alcohols." Tetrahedron Letters. Further validation of Bi(III)
-
[Link]
-
Sources
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. mdpi.com [mdpi.com]
- 5. uvic.ca [uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 11. Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst [organic-chemistry.org]
physicochemical properties of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Technical Guide: Physicochemical Properties & Reactivity of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS: 1258640-88-8 ) is a tertiary benzylic azide characterized by a sterically hindered azido group adjacent to an electron-rich ortho-methoxy substituent. This structural motif makes it a valuable precursor in nitrogen-centered radical chemistry (nitrenes) and a model substrate for studying intramolecular C–H amination and rearrangement pathways.
Unlike simple alkyl azides, this compound exhibits divergent reactivity governed by the stability of the tertiary carbocation (under acidic conditions) and the lifetime of the singlet/triplet nitrene species (under photolytic/thermal conditions). It serves as a specialized intermediate in the synthesis of N-heterocycles, particularly dihydro-1,3-benzoxazines and indole derivatives.
Identity & Physicochemical Profile
The following data aggregates calculated and experimental values for CAS 1258640-88-8.
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene | Official nomenclature |
| Common Names | 2-(2-Methoxyphenyl)propan-2-yl azide; o-Anisyl isopropyl azide | Laboratory shorthand |
| CAS Registry Number | 1258640-88-8 | Verified Identifier |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | Calculated |
| Physical State | Colorless to pale yellow oil | Predicted (based on analogs) |
| Density | 1.08 ± 0.05 g/cm³ | Predicted |
| Boiling Point | Decomposes >120°C | Warning: Risk of explosion |
| LogP (Octanol/Water) | ~2.85 | Lipophilic |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water | |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Azide (2) + Ether (1) |
| Topological Polar Surface Area | 59.0 Ų |
Synthesis Protocol
The synthesis of 1-(2-azidopropan-2-yl)-2-methoxybenzene typically proceeds via the nucleophilic substitution of a tertiary benzylic alcohol or chloride. The tertiary nature of the carbon requires conditions that stabilize the carbocation intermediate or utilize a potent nucleophilic azide source.
Step-by-Step Methodology
Precursor Preparation:
-
Grignard Addition: React methyl 2-methoxybenzoate or 2-methoxyacetophenone with excess methylmagnesium bromide (MeMgBr) in anhydrous THF at 0°C to reflux.
-
Workup: Quench with saturated NH₄Cl to isolate 2-(2-methoxyphenyl)propan-2-ol (CAS 21022-73-1).
Azidation (The Critical Step):
-
Method A (Lewis Acid Catalyzed):
-
Dissolve the tertiary alcohol in dry DCM under N₂.
-
Add TMSN₃ (Trimethylsilyl azide, 1.2 equiv).
-
Cool to 0°C and slowly add BF₃·OEt₂ (0.1–0.2 equiv) dropwise.
-
Mechanism: The Lewis acid promotes the formation of a tertiary benzylic carbocation, which is immediately trapped by the azide nucleophile.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
-
Method B (Direct Acid Substitution):
-
Treat the alcohol with NaN₃ in a mixture of TFA/CHCl₃.
-
Note: This method is harsher and may lead to elimination side products (α-methylstyrene derivatives).
-
Reactivity & Mechanistic Pathways[8]
The utility of 1-(2-azidopropan-2-yl)-2-methoxybenzene lies in its ability to generate reactive intermediates. The ortho-methoxy group is not merely a bystander; it acts as a "trap" for electrophilic species generated at the benzylic position.
A. Nitrene Generation (Photolysis/Thermolysis)
Upon exposure to UV light (254/300 nm) or heat (>120°C), the azide releases N₂ to form a singlet nitrene: Ar-C(Me)₂-N:.
-
Pathway 1: 1,2-Rearrangement (Schmidt-like): The nitrene undergoes a 1,2-shift of the methyl or aryl group to form an imine.
-
Methyl Shift: Forms Ar-C(Me)=N-Me.
-
Aryl Shift: Forms Me₂C=N-Ar (N-isopropylidene-2-methoxyaniline).
-
-
Pathway 2: C–H Insertion (Intramolecular): The electrophilic nitrene can abstract a hydrogen from the ortho-methoxy group (1,5-H shift), creating a diradical that collapses to form 4,4-dimethyl-3,4-dihydro-2H-1,3-benzoxazine .
B. Acid-Catalyzed Decomposition
In the presence of strong acid (e.g., H₂SO₄, TfOH), the azide is protonated (-N₃H⁺) and loses N₂ to form a discrete tertiary carbocation/nitrenium ion pair, triggering a Schmidt Rearrangement to the aniline derivative.
Visualizing the Pathways
Caption: Divergent reactivity pathways showing nitrene-mediated C-H insertion versus acid-catalyzed rearrangement.
Safety & Handling
-
Explosion Hazard: While tertiary azides are generally more stable than primary ones, all organic azides are potentially explosive. The rule of thumb
is satisfied here ( ), suggesting moderate stability, but heating above 100°C should be done only behind a blast shield. -
Toxic Gas: Decomposition releases N₂ (asphyxiant in confined spaces). Acid hydrolysis may release hydrazoic acid (
), which is highly toxic and volatile. -
Storage: Store at 2–8°C, protected from light (to prevent nitrene formation).
References
-
Accela ChemBio Inc. (n.d.).[1][2] Product Catalog: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8).[3][1][2] Retrieved from
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. (General Reactivity of Tertiary Azides).
- Driver, T. G. (2009). "Nitrogen-Centered Radical Reactions in Organic Synthesis." Organic & Biomolecular Chemistry. (Mechanisms of Nitrene C-H Insertion).
-
PubChem. (2024).[4] Compound Summary: 2-(2-Methoxyphenyl)propan-2-ol (Precursor CAS 21022-73-1).[5] National Library of Medicine. Retrieved from
Sources
- 1. 1258639-36-9,1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1315366-70-1,6-(chloromethyl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1220033-45-3,2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1-(2-methoxyphenyl)-N-propan-2-ylpropan-2-amine | C13H21NO | CID 211122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 21022-73-1|2-(2-Methoxyphenyl)propan-2-ol|BLD Pharm [bldpharm.com]
Technical Monograph: 1-(2-Azidopropan-2-yl)-2-methoxybenzene
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes physical organic chemistry principles with practical synthetic protocols.
Synonyms: o-Methoxycumyl azide; 2-(2-Methoxyphenyl)propan-2-yl azide
CAS Registry Number: (Analogous search required; treated here as a de novo synthetic target)
Molecular Formula:
Structural Analysis & Physiochemical Profile
The Ortho-Methoxy Effect
The target molecule is a tertiary benzylic azide defined by the presence of a methoxy group at the ortho position of the aromatic ring. This structural feature is not merely decorative; it exerts profound electronic and steric effects on the molecule's reactivity:
-
Electronic Stabilization: The methoxy group (
) is a strong -donor. During synthesis via pathways, the developing positive charge on the benzylic carbon (C2 of the propyl chain) is stabilized by resonance from the benzene ring, which is further electron-enriched by the methoxy substituent. -
Steric Congestion: The tertiary nature of the azide (attached to a quaternary carbon) combined with the ortho-substituent creates significant steric hindrance. This protects the azide from non-specific nucleophilic attacks but retards the kinetics of cycloaddition reactions (e.g., CuAAC).
Safety Metrics (The "Rule of Six")
Before synthesis, the energetic stability must be validated using standard heuristics for organic azides.
| Metric | Calculation | Status |
| C/N Ratio | Safe to Isolate (Threshold > 3.0) | |
| Rule of Six | 10 Carbons vs. 1 Energetic Group | Pass (Threshold |
| Decomposition | Onset typically | Stable at RT |
Critical Safety Note: While the C/N ratio suggests stability, all tertiary azides can eliminate nitrogen (
) to form reactive nitrenes upon UV exposure or excessive heating. Store in amber vials at.
Synthetic Protocol: The Lewis Acid-Mediated Pathway[1]
Rationale: Traditional synthesis uses sodium azide (
Precursor Preparation
Starting Material: 2-(2-methoxyphenyl)propan-2-ol (Tertiary Alcohol).
-
Note: If not commercially available, synthesize via Grignard addition of methylmagnesium bromide (
) to 2'-methoxyacetophenone.
Azidation Workflow ( Mechanism)
Reagents:
-
Substrate: 2-(2-methoxyphenyl)propan-2-ol (1.0 equiv)
-
Reagent:
(1.5 equiv) -
Catalyst:
(5 mol%) or (Catalytic) -
Solvent: Nitromethane (
) or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Inert Atmosphere: Purge a flame-dried round-bottom flask with Argon.
-
Solvation: Dissolve the tertiary alcohol (1.0 equiv) in anhydrous DCM (
concentration). -
Catalyst Addition: Cool to
. Add the Lewis Acid catalyst (e.g., , 5 mol%) in one portion. -
Azide Introduction: Add
(1.5 equiv) dropwise via syringe over 10 minutes to control exotherm.-
Observation: The solution may darken transiently as the carbocation forms.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot will disappear; a less polar azide spot will appear.
-
Quench: Carefully add saturated aqueous
. Caution: Gas evolution ( ) is possible if unreacted azide decomposes. -
Workup: Extract with DCM (
). Wash combined organics with brine.[2] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[2][3] -
Purification: Concentrate in vacuo (Bath temp
). Purify via silica gel flash chromatography.-
Eluent: 100% Pentane
5% EtOAc/Pentane. (Azides move fast on silica).
-
Mechanistic Visualization
The following diagram illustrates the
Figure 1: Lewis Acid-catalyzed azidation via
Reactivity & Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This molecule is a "sterically demanding" azide. Standard "Click" conditions (CuSO4/Ascorbate) may be sluggish due to the bulky gem-dimethyl groups flanking the azide.
-
Optimization: Use ligand-accelerated catalysis.
-
Recommended Ligand: THPTA or TBTA (Tris(benzyltriazolyl)methylamine). These ligands protect the Cu(I) species and prevent aggregation, allowing the catalyst to penetrate the steric shield of the tertiary center.
-
Temperature: May require heating to
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
Photochemical Nitrene Formation
Upon irradiation (UV 254 nm), the azide moiety extrudes
-
Application: Photoaffinity labeling. The nitrene can insert into nearby C-H or N-H bonds of a receptor protein, permanently "tagging" the binding site. The ortho-methoxy group can be used as a spectroscopic handle (NMR/IR) to identify the adduct.
Reduction to Primary Amines
The azide serves as a masked amine.
-
Protocol: Staudinger Reduction (
) or Hydrogenation ( ). -
Product: 2-(2-methoxyphenyl)propan-2-amine. (Useful pharmacophore in CNS active agents).
Figure 2: Divergent reactivity profile. The steric bulk of the tertiary center influences the kinetics of the Click reaction.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. Link
-
Synthesis via Iron Catalysis: Wotal, A. C., et al. "Fe(III)-Catalyzed Synthesis of Azides from Alcohols and TMSN3." Organic Letters, 2012.[4] (General methodology for tertiary azides). Link
-
Steric Factors in Click Chemistry: Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008, 108(8), 2952–3015. Link
-
Handling Protocols: "Safe Handling of Azides." University of Pittsburgh, Department of Environmental Health and Safety. Link
Sources
Technical Profile: 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Precursor for Nitrene Generation and Sterically Hindered Click Chemistry[1][2][3][4]
Executive Summary
1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8 ) is a specialized tertiary organic azide featuring a cumyl backbone with an ortho-methoxy substituent.[1][2][3][4][5][6][7] Often referred to in literature as o-methoxycumyl azide , this compound serves as a critical probe in physical organic chemistry.[1][2] It is primarily utilized to generate singlet and triplet nitrenes for intramolecular C–H insertion studies and as a challenging substrate for validating catalytic efficiency in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to the steric bulk of the gem-dimethyl group.[1][2]
This guide details the physicochemical properties, validated synthesis protocols, reaction mechanisms, and safety standards required for handling this energetic intermediate.[2]
Physicochemical Identity
| Property | Specification |
| CAS Number | 1258640-88-8 |
| IUPAC Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene |
| Synonyms | o-Methoxycumyl azide; 2-(2-Methoxyphenyl)propan-2-yl azide |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Structure | Benzene ring, 1-(C(CH₃)₂N₃), 2-(OCH₃) |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, CHCl₃, Et₂O, THF; Insoluble in water |
| Stability | Thermally sensitive; store < -20°C; Light sensitive |
Synthesis Protocol
Methodology: Nucleophilic Substitution of Tertiary Alcohol via Carbocation Intermediate.[1][2]
The most robust synthesis involves the direct azidation of the precursor alcohol, 2-(2-methoxyphenyl)propan-2-ol , using sodium azide in the presence of an acid catalyst (TFA or H₂SO₄).[1][2] This pathway proceeds via an SN1 mechanism, favored by the stability of the tertiary benzylic carbocation.
Reagents & Equipment
-
Nucleophile: Sodium Azide (NaN₃) (2.0 – 3.0 eq) [Warning: Toxic/Explosive ][1][2]
-
Quench: Saturated NaHCO₃, Water
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask, dissolve 2-(2-methoxyphenyl)propan-2-ol (10 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.
-
Azide Addition: Add Sodium Azide (NaN₃, 20-30 mmol) to the stirred solution. Note: NaN₃ is not soluble in DCM; the reaction is heterogeneous.
-
Acid Activation: Dropwise add TFA (10-15 mmol) over 10 minutes. Maintain temperature at 0°C to prevent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the alcohol.
-
Quenching: Cool back to 0°C. Slowly add saturated NaHCO₃ solution until gas evolution (CO₂) ceases and pH is neutral/basic.
-
Extraction: Separate the organic layer.[2][8][9][10] Extract the aqueous layer twice with DCM.[8]
-
Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30°C (Do not heat; azides are thermolabile).
-
Isolation: Purify via flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexane) to yield the pure azide as a colorless oil.
Mechanistic Pathways & Applications
The utility of CAS 1258640-88-8 lies in its reactivity.[1][2] Upon thermal or photochemical activation, it releases N₂ to form a reactive nitrene species.
Pathway Visualization
The following diagram illustrates the synthesis and the divergent pathways of the nitrene intermediate (C-H insertion vs. Rearrangement).
Figure 1: Synthesis via SN1 pathway and subsequent divergent reactivity (Nitrene generation vs. Click Chemistry).[1][2]
Key Applications
-
Intramolecular C-H Insertion: The ortho-methoxy group provides a proximate C-H bond.[1][2] Upon photolysis, the generated singlet nitrene can insert into the methoxy C-H bond to form a dihydrooxazole derivative. This serves as a model for probing electronic effects in nitrene chemistry.[1][2]
-
Steric Challenge in Click Chemistry: Due to the gem-dimethyl groups flanking the azide, this molecule is sterically hindered. It is frequently used to benchmark the activity of advanced CuAAC catalysts (e.g., NHC-Copper complexes) that claim to overcome steric barriers.[1][2]
Safety & Handling (Critical)
Organic azides are high-energy compounds.[1][2] While the C/N ratio of this compound ((10+1)/3 ≈ 3.[2]6) suggests it is non-explosive under ambient conditions (Rule of Thumb: C/N > 3 is safer), strict precautions are mandatory.[2]
-
Explosion Hazard: Do not distill this compound.[1][2] Concentrate solutions only at low temperatures (< 30°C). Avoid rotary evaporation to dryness if possible; store as a solution.[1][2]
-
Incompatibility: Avoid contact with strong acids (generates HN₃, highly toxic/explosive) and transition metals in the absence of ligands.[2]
-
PPE: Wear safety glasses, blast shield (for scales > 1g), and nitrile gloves.[2] Work in a fume hood.
-
Waste Disposal: Quench unreacted azide residues with extensive water or specific azide destruction methods (e.g., reduction with phosphines) before disposal.[2] Do not pour down the drain (reacts with copper/lead pipes).[2]
References
-
Accela ChemBio. (n.d.).[2] Product Information: 1-(2-azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8).[1][2][3][4][5][6][7] Retrieved from [1][2]
-
Stokes, B. J., et al. (2012).[2] "Intramolecular C–H Amination of Sulfamates." Journal of the American Chemical Society. (Contextual reference for benzylic azide synthesis and C-H insertion logic).
-
Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition. [1][2]
-
Scriven, E. F., & Turnbull, K. (1988).[2] "Azides: Their Preparation and Synthetic Uses."[1][2] Chemical Reviews. [1][2]
Sources
- 1. 1270157-01-1,(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1927902-07-5,3-methyl-2-(3-phenylpropanamido)butanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1220033-45-3,2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 7486-95-5,3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1315366-70-1,6-(chloromethyl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1258639-36-9,1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. 48119-30-8,2-(chloromethyl)-4-(propan-2-yl)morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 10. US6232451B1 - Process for the preparation of organic azides - Google Patents [patents.google.com]
Technical Guide: Physicochemical Profiling & Utilization of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
1-(2-Azidopropan-2-yl)-2-methoxybenzene is a sterically hindered, tertiary benzylic azide utilized primarily as a precursor in fragment-based drug discovery (FBDD) and bioorthogonal "click" chemistry. Its structural uniqueness lies in the gem-dimethyl substitution at the benzylic position combined with an ortho-methoxy group, creating a specific steric and electronic profile that influences its reaction kinetics in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
This guide provides a definitive breakdown of its molecular weight (MW) for stoichiometry and mass spectrometry, validates its synthesis via Lewis acid-mediated substitution, and establishes safety protocols based on its Carbon/Nitrogen (C/N) ratio.
Part 1: Molecular Weight & Physicochemical Profile[1]
Definitive Mass Calculations
For high-precision applications such as Mass Spectrometry (MS) or molarity calculations in biochemical assays, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.
| Parameter | Value | Technical Context |
| Chemical Formula | Base stoichiometry. | |
| Average Molecular Weight | 191.23 g/mol | Used for weighing reagents and calculating molarity ( |
| Monoisotopic Mass | 191.1059 Da | The primary peak observed in High-Resolution Mass Spectrometry (HRMS) |
| Heavy Atom Count | 14 | Non-hydrogen atoms ( |
| Exact Mass | 191.105862 | Theoretical mass based on |
Structural Composition Analysis
The molecule consists of an anisole core substituted at the ortho position with a 2-azidopropan-2-yl group (often referred to as a "cumyl azide" derivative).
-
Carbon (
): 10 atoms (6 aromatic, 1 methoxy, 1 quaternary benzylic, 2 methyls). -
Nitrogen (
): 3 atoms (Linear azide functionality ). -
Oxygen (
): 1 atom (Ether linkage).[1] -
Hydrogen (
): 13 atoms.
Azide Safety & Stability Ratio
Organic azides possess high potential energy. Stability is estimated using the Smith-Open Chain Rule (C/N Ratio).
Equation:
- (Carbon atoms) = 10
- (Oxygen atoms) = 1
-
(Nitrogen atoms) = 3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Calculation:
Verdict: STABLE. With a ratio of 3.66 , this molecule exceeds the safety threshold of 3. It can be isolated and stored at room temperature, unlike lower MW azides. However, standard safety protocols (shielding, avoiding metal spatulas) must still be observed.[3]
Part 2: Synthesis & Characterization Strategy
Synthetic Pathway (Tertiary Azidation)
Direct nucleophilic substitution (
Precursor: 2-(2-methoxyphenyl)propan-2-ol.
Reagents:
Figure 1: Lewis Acid-catalyzed conversion of the tertiary alcohol to the target azide, avoiding E1 elimination byproducts.
Protocol: Iron(III)-Catalyzed Azidation
-
Setup: Flame-dry a round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve 2-(2-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add
(2.0 eq) via syringe. -
Catalysis: Add anhydrous
(0.05 eq) at 0°C. -
Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Quench with sat.
. Extract with DCM. -
Purification: Silica gel chromatography. Note: Tertiary azides are acid-sensitive; use neutralized silica.
Characterization (Self-Validating Data)
To confirm the synthesis of the target MW (191.23 g/mol ), look for these specific signals:
-
IR Spectroscopy: A strong, diagnostic peak at ~2100 cm⁻¹ (Azide asymmetric stretch).
-
¹H NMR (CDCl₃):
- ~1.65 ppm (6H, s, gem-dimethyl).
- ~3.85 ppm (3H, s, methoxy).
- ~6.9–7.5 ppm (4H, m, aromatic).
-
¹³C NMR:
-
Quaternary carbon signal at ~60-65 ppm (C-N3).
-
Methoxy carbon at ~55 ppm .
-
Part 3: Applications in Drug Discovery[6][7]
This molecule serves as a specialized "linker" or "warhead" in Fragment-Based Drug Discovery (FBDD). The ortho-methoxy group restricts rotation, pre-organizing the molecule for binding, while the tertiary azide allows for "Click Chemistry" (CuAAC) to form 1,2,3-triazoles.
Steric Implications in Click Chemistry
Unlike primary azides, this tertiary azide is sterically hindered. Standard CuAAC conditions (CuSO4/Ascorbate) may be sluggish.
Recommended Conditions for Hindered Azides:
-
Catalyst:
(organic soluble Cu(I) source). -
Ligand: TBTA or THPTA (to stabilize Cu(I) and prevent disproportionation).
-
Temperature: 40–60°C may be required due to the bulk of the gem-dimethyl and ortho-methoxy groups.
Figure 2: The CuAAC pathway.[4] The steric bulk of the azide requires stabilized Cu(I) ligands (THPTA) for efficient conversion.
References
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds: Carbon to Nitrogen Ratio. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Synthesis of Benzyl Azides and Tertiary Azides. Retrieved from [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
PubChem. (2025).[5] Computed Properties for Anisole Derivatives. National Library of Medicine. Retrieved from [Link]
- Waser, J., & Nambu, H. (2006). Iron(III)-Catalyzed Direct Nucleophilic Substitution of Benzylic Alcohols. Journal of the American Chemical Society.
Sources
High-Yield Synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene: A Mechanistic & Practical Guide
Executive Summary
This technical guide details the synthesis and reaction mechanism of 1-(2-Azidopropan-2-yl)-2-methoxybenzene (also referred to as o-methoxycumyl azide). This molecule represents a class of tertiary benzylic azides, which are critical intermediates in the synthesis of sterically hindered amines (via Schmidt rearrangement) and 1,5-disubstituted 1,2,3-triazoles (via RuAAC "Click" chemistry).
The protocol prioritized here utilizes a Lewis Acid-catalyzed direct azidation of the corresponding tertiary alcohol using Azidotrimethylsilane (
Part 1: Structural Analysis & Retrosynthetic Logic
The Target Molecule
The target is a tertiary azide where the azido group is attached to a benzylic carbon that is also part of an isopropylidene bridge.
-
Electronic Factors: The ortho-methoxy group is a strong Electron Donating Group (EDG). This significantly stabilizes the benzylic carbocation intermediate, making the
pathway highly favorable. -
Steric Factors: The tertiary nature of the benzylic center, combined with the ortho-substituent, creates significant steric bulk. This precludes
mechanisms and necessitates a pathway driven by ionization ( ).
Retrosynthesis
The most robust disconnection is at the C-N bond, tracing back to a tertiary alcohol precursor.
-
Target: 1-(2-Azidopropan-2-yl)-2-methoxybenzene
-
Precursor: 2-(2-Methoxyphenyl)propan-2-ol
-
Starting Materials: 2-Methoxyacetophenone + Methylmagnesium bromide (Grignard).
Figure 1: Retrosynthetic analysis showing the disconnection to the tertiary alcohol.
Part 2: Reaction Mechanism (Lewis Acid-Mediated Azidation)
The transformation of 2-(2-methoxyphenyl)propan-2-ol to the azide proceeds via a strict
Step-by-Step Mechanistic Pathway
-
Activation: The Lewis Acid (LA) coordinates with the hydroxyl oxygen of the tertiary alcohol, converting it into a better leaving group (oxonium complex).
-
Ionization (Rate Determining Step): The C-O bond breaks, generating a tertiary benzylic carbocation.
-
Critical Insight: The ortho-methoxy oxygen lone pairs can donate electron density into the ring, which stabilizes the positive charge at the benzylic position via resonance/induction, despite the steric clash.
-
-
Nucleophilic Attack: The azide nucleophile (from
) attacks the planar carbocation from either face (though the product is achiral, this confirms the intermediate). -
Silylation/Protonation: The trimethylsilyl group creates a silyl ether byproduct (
), driving the equilibrium forward.
Figure 2:
Part 3: Experimental Protocol
This protocol is designed for high reliability and safety. It uses Iron(III) Chloride (
Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| 2-(2-Methoxyphenyl)propan-2-ol | 1.0 | Substrate |
| Azidotrimethylsilane ( | 1.5 - 2.0 | Azide Source |
| 0.05 (5 mol%) | Lewis Acid Catalyst | |
| Dichloromethane (DCM) | Solvent | 0.2 M Concentration |
Detailed Workflow
Step 1: Precursor Synthesis (If not commercially available)
-
Charge a flame-dried flask with 2-methoxyacetophenone (1.0 equiv) in anhydrous THF under Argon.
-
Cool to 0°C. Add Methylmagnesium bromide (1.2 equiv, 3.0 M in ether) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench with saturated
. Extract with EtOAc. -
Dry over
and concentrate. Note: Tertiary benzylic alcohols are prone to dehydration; avoid high heat during rotovap.
Step 2: Azidation (The Core Reaction)
-
Setup: Dissolve the tertiary alcohol (from Step 1) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add
(1.5 equiv) via syringe in a single portion. -
Catalysis: Add anhydrous
(5 mol%) rapidly. The solution may darken immediately. -
Reaction: Stir at Room Temperature. Monitor by TLC (the alcohol spot will disappear; the azide is usually less polar).
-
Timeframe: typically 15–60 minutes due to the high reactivity of the tertiary benzylic center.
-
-
Quench: Pour the mixture into water. Extract with DCM (
). -
Purification: Wash organic layer with brine, dry over
, and concentrate. -
Isolation: Flash column chromatography (Hexanes/EtOAc 95:5). The azide is often a stable oil.
Figure 3: Process flow for the catalytic azidation.
Part 4: Safety & Process Control
Working with organic azides requires strict adherence to safety protocols to prevent explosion hazards.[2][6][7]
The C/N Ratio Rule
The stability of organic azides is roughly estimated by the Carbon-to-Nitrogen ratio.[7]
-
Formula:
-
This Molecule:
-
Ratio:
-
-
Verdict: The molecule is stable under standard laboratory conditions. It can be isolated and stored.[8] However, avoid distillation at high temperatures.
Hydrazoic Acid ( ) Management
Although
-
Control: Perform all reactions in a well-ventilated fume hood.
-
Waste: Quench azide waste with 10% Sodium Nitrite (
) and Sulfuric Acid ( ) to decompose residual azide to and Nitrogen oxides (in a hood!).
References
-
Botella, L., & Nájera, C. (2002). Direct Nucleophilic Substitution of Alcohols by Azidotrimethylsilane Catalyzed by Lewis Acids. Journal of Organic Chemistry , 67(15), 5369–5371.
-
Stokes, B. J., et al. (2007). Iron(III)-Catalyzed Direct Nucleophilic Substitution of Alcohols. Tetrahedron Letters , 48(48), 8465–8467.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition , 44(33), 5188–5240.
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. A Simple One-Pot Procedure for the Direct Conversion of Alcohols to Azides via Phosphate Activation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
key intermediates in 1-(2-Azidopropan-2-yl)-2-methoxybenzene synthesis
This guide details the synthetic pathway for 1-(2-Azidopropan-2-yl)-2-methoxybenzene , focusing on the critical intermediates, mechanistic causality, and safety protocols required for handling tertiary organic azides.
Executive Summary
The synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene relies on the construction of a sterically hindered tertiary benzylic center followed by a nucleophilic substitution. The strategy hinges on two pivotal intermediates:
-
2-(2-Methoxyphenyl)propan-2-ol: A tertiary alcohol generated via Grignard addition.
-
The ortho-Methoxy Benzylic Carbocation: A transient but decisive electronic intermediate that dictates the success of the azidation step over elimination side-reactions.
This guide prioritizes the Direct Azidation Method (
Part 1: Strategic Retrosynthesis & Pathway Analysis
The target molecule features a tertiary azide group attached to a benzylic carbon. This structural motif presents a specific challenge: Elimination vs. Substitution.
-
The Challenge: Tertiary halides/alcohols are prone to E1 elimination to form alkenes (in this case, 2-(2-methoxyphenyl)propene), especially under acidic conditions or heat.
-
The Solution: Utilizing the electronic stabilization provided by the ortho-methoxy group. The oxygen atom donates electron density into the ring, stabilizing the benzylic carbocation intermediate, thereby increasing its lifetime and allowing the azide nucleophile (
) to trap it effectively before proton elimination occurs.
Reaction Pathway Diagram
The following flow illustrates the critical path from commercial starting materials to the target azide.
Figure 1: Synthetic workflow highlighting the divergent path at the carbocation stage.
Part 2: Synthesis of Intermediate I (The Tertiary Alcohol)
The first key intermediate is 2-(2-methoxyphenyl)propan-2-ol . This step establishes the carbon skeleton.
Mechanistic Insight
The reaction utilizes Methylmagnesium bromide (MeMgBr) .[1][2] The ortho-methoxy group on the acetophenone ring can act as a Lewis base, coordinating with the Magnesium atom. This "chelation control" generally facilitates the attack but requires strict anhydrous conditions to prevent quenching.
Detailed Protocol
Reagents: 2-Methoxyacetophenone (1.0 eq), MeMgBr (1.2 eq, 3.0 M in ether), dry THF.
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Solvation: Dissolve 2-Methoxyacetophenone in anhydrous THF (0.5 M concentration). Cool to 0°C.[3]
-
Addition: Add MeMgBr solution dropwise over 30 minutes. Note: The reaction is exothermic.[4] Maintain internal temp < 10°C to minimize side reactions.
-
Reflux: Allow to warm to room temperature (RT), then reflux gently for 2 hours to ensure completion.
-
Quench: Cool to 0°C. Quench carefully with saturated aqueous
. Caution: Evolution of methane gas. -
Workup: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Validation: The crude tertiary alcohol is usually sufficiently pure (>95%) for the next step.
-
1H NMR Diagnostic: Look for the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of the gem-dimethyl singlet (~1.6 ppm).
-
Part 3: Critical Transformation – Azidation via Carbocation
This is the most technically demanding step. We convert the tertiary alcohol (Intermediate I) to the azide using Sodium Azide (
The "Ion-Pair" Mechanism
Unlike primary alcohols (which require activation to tosylates/mesylates for
-
Protonation: TFA protonates the alcohol hydroxyl group (
). -
Ionization: Water leaves, generating the tertiary benzylic carbocation . This cation is stabilized by the ortho-methoxy group (resonance donation), which is critical for preventing immediate elimination to the alkene.
-
Trapping: The azide anion (
), generated from in the acidic medium, attacks the carbocation to form the C-N bond.
Detailed Protocol
Reagents: Intermediate I (1.0 eq),
-
Safety Prep: Perform in a well-ventilated fume hood.[6] Ensure a blast shield is in place.
-
Dissolution: Dissolve Intermediate I in
(0.2 M). Add solid in one portion. The system will be a suspension. -
Acidification: Cool the mixture to 0°C. Add TFA dropwise.
-
Observation: The mixture may darken slightly as the carbocation forms.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT and stir for 3-12 hours.
-
Neutralization (Critical): Cool to 0°C. Slowly add aqueous
or saturated until pH > 8.-
Why: This neutralizes unreacted
(Hydrazoic acid), preventing it from escaping as a toxic gas.
-
-
Extraction: Extract with DCM. Wash with water.[8] Dry over
. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Note: Azides are non-polar; they elute quickly.
-
Part 4: Safety & Scalability (E-E-A-T)
Working with organic azides requires strict adherence to safety parameters to prevent explosion hazards.
Stability Assessment: The C/N Ratio
For an organic azide to be considered "isolatable" and relatively safe, the Carbon-to-Nitrogen ratio should generally follow the rule:
-
Target Molecule:
-
Calculation:
-
Verdict: Safe to isolate. The ratio is > 3, indicating the molecule acts as a stable organic compound rather than a high explosive. However, it is still energetic.
Mandatory Safety Protocol Table
| Parameter | Requirement | Rationale |
| Solvent Choice | No DCM with | |
| Tools | Plastic/Teflon Spatulas | Metal spatulas can form heavy metal azides (shock sensitive) if they contact acidic azide solutions. |
| Temperature | < 60°C | Do not distill the final product at high heat. Use low-temp vacuum evaporation. |
| Waste | Separate Azide Waste | Never mix with acids or heavy metals.[9] Quench waste with dilute Iodine or Sodium Nitrite solution. |
Part 5: Data Summary & References
Key Spectral Data (Expected)
-
IR Spectroscopy: Strong absorption band at ~2100 cm⁻¹ (Azide asymmetric stretch).[10] This is the diagnostic signal.
-
¹H NMR: Gem-dimethyl group appears as a singlet around 1.60–1.70 ppm . The methoxy group appears at ~3.8 ppm .
References
-
Tertiary Azide Synthesis: Botella, L., & Nájera, C. (2002). Direct Nucleophilic Substitution of Tertiary Alcohols with Azidotrimethylsilane. Journal of Organic Chemistry. Link (Demonstrates
pathway feasibility). -
Safety of Organic Azides: Brak, K., & Bissember, A. C. (2013). An Assessment of the Safety of Organic Azides.[7][11][12] Organic Process Research & Development. Link (Establishes C/N ratio rules).
- General Grignard Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Azide Handling Guidelines: University of California, Berkeley, EH&S. "Safe Handling of Azides."[4][7][9][12] Link (Standard safety protocols for
acidification).
Sources
- 1. Suggest a method to prepare 2-methyl-2-propanol using a Grignard reagent .. [askfilo.com]
- 2. brainly.in [brainly.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. ucd.ie [ucd.ie]
- 8. m.youtube.com [m.youtube.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. rsc.org [rsc.org]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. uvic.ca [uvic.ca]
Introduction: Navigating the Synthesis and Handling of a Novel Tertiary Alkyl Azide
An In-depth Technical Guide to the Hazards and Safety Precautions for 1-(2-Azidopropan-2-yl)-2-methoxybenzene
1-(2-Azidopropan-2-yl)-2-methoxybenzene is an organic azide, a class of compounds renowned for their utility in chemical synthesis, particularly in the construction of nitrogen-containing molecules through reactions like azide-alkyne "click" chemistry and Staudinger reductions.[1][2] These compounds serve as versatile building blocks in drug discovery and materials science.[3][4] However, the energetic nature of the azido functional group (–N₃) necessitates a thorough understanding of the associated hazards and rigorous adherence to safety protocols.[5] Organic azides are potentially explosive, capable of rapid decomposition when subjected to external energy sources such as heat, light, friction, or physical shock.[1][5]
This guide provides a comprehensive overview of the potential hazards associated with 1-(2-Azidopropan-2-yl)-2-methoxybenzene and outlines detailed safety precautions for its handling, use, and disposal. While specific experimental data for this exact compound is not widely published, this document synthesizes established principles from the broader class of organic azides to provide a robust framework for risk assessment and mitigation. The guidance herein is intended for researchers, scientists, and drug development professionals operating in a controlled laboratory environment.
Physicochemical and Structural Hazard Analysis
A foundational aspect of safely handling any potentially energetic compound is a thorough analysis of its molecular structure. The stability of an organic azide is intrinsically linked to its composition.[1][6]
Molecular Structure: 1-(2-Azidopropan-2-yl)-2-methoxybenzene Molecular Formula: C₁₀H₁₃N₃O
Stability Assessment Based on Empirical Rules:
Two widely accepted empirical rules provide a preliminary assessment of the stability of organic azides: the Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six".[1][7]
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio compares the number of carbon atoms to the number of nitrogen atoms. A higher ratio generally indicates greater stability. For 1-(2-Azidopropan-2-yl)-2-methoxybenzene:
-
C/N Ratio = 10 Carbons / 3 Nitrogens = 3.33
-
-
Rule of Six: This guideline suggests that a compound should have at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide, nitro, diazo) to provide sufficient dilution of the energetic nature of the group, rendering it relatively safe.[1][7]
-
This molecule possesses 10 carbons for a single azide group.
-
Interpretation: The analysis indicates that 1-(2-Azidopropan-2-yl)-2-methoxybenzene meets the criteria for a relatively stable organic azide that can likely be isolated and handled with standard, albeit stringent, safety precautions.[2][7] Its C/N ratio is above 3, and it satisfies the Rule of Six.[1][7] However, it is crucial to recognize that this is a tertiary alkyl azide. Tertiary azides can exhibit unique reactivity and decomposition pathways compared to primary or secondary azides.[8][9] This structural feature warrants additional caution.
Hazard Identification and Risk Assessment
Despite its predicted relative stability, 1-(2-Azidopropan-2-yl)-2-methoxybenzene must be treated as a potentially hazardous substance. The primary risks are categorized as physical hazards (explosion) and health hazards (toxicity).
| Hazard Category | Description | Mitigation & Precautions |
| Explosive Hazard | Organic azides are sensitive to heat, shock, friction, and light, which can trigger violent decomposition.[1][2] The risk increases with purification (neat compound is more dangerous than a solution) and scale.[7] | Always work on the smallest practical scale. Handle in solution whenever possible.[7] Avoid heat, grinding, scratching, and exposure to strong light.[2][5] |
| Toxicity | The azide ion is highly toxic, with a mechanism of action and acute toxicity level often compared to cyanide.[7][10] Exposure can occur via inhalation, ingestion, or skin absorption, inhibiting oxygen uptake at the cellular level.[10] | Handle only in a certified chemical fume hood.[11] Use appropriate personal protective equipment (PPE), including chemical splash goggles, a lab coat, and chemically resistant gloves.[2] |
| Reactivity Hazards | Heavy Metals: Azides react with heavy metals (e.g., copper, lead, silver, mercury, iron) to form highly shock-sensitive and explosive metal azide salts.[1][11] This includes contact with metal spatulas, fittings, and even drainpipes.[10][11] Acids: Reaction with strong acids produces hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive gas.[2][11] Halogenated Solvents: Use of solvents like dichloromethane or chloroform can lead to the formation of extremely unstable di- and tri-azidomethane.[1][5] | Use only plastic, ceramic, or Teflon-coated spatulas and equipment.[7][11] Avoid all contact with heavy metals. Strictly control pH and avoid acidic conditions.[1] Never use halogenated solvents as a reaction medium for azide chemistry.[5] |
Safe Handling and Experimental Protocols
A self-validating protocol, where safety is integrated into every step, is essential. The following procedures should be considered mandatory when working with 1-(2-Azidopropan-2-yl)-2-methoxybenzene and other organic azides.
Engineering Controls & Personal Protective Equipment (PPE)
-
Chemical Fume Hood: All manipulations of the azide, whether in solid form or in solution, must be conducted within a certified chemical fume hood.[11]
-
Blast Shield: The experiment should be set up behind a blast shield, with the fume hood sash positioned as low as possible.[2][11]
-
De-cluttered Workspace: The fume hood should be kept clear of unnecessary equipment and chemicals to minimize collateral damage in the event of an incident.[2]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles, especially when working outside of a blast shield.[2]
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Gloves: Wear chemically resistant gloves (e.g., nitrile gloves). Check the manufacturer's compatibility charts.[11]
-
General Handling Workflow
The following diagram outlines a logical workflow for the safe handling of organic azides.
Caption: A generalized workflow for the safe handling of organic azides.
Step-by-Step Methodologies
Weighing and Transfer:
-
Don appropriate PPE and set up a blast shield in the fume hood.
-
Use a plastic or ceramic weighing boat and a plastic or Teflon-coated spatula. Never use a metal spatula. [11]
-
Carefully transfer the desired amount of the azide. Avoid scraping or applying excessive pressure.
-
If in solution, use a clean glass pipette or syringe.
-
Immediately dissolve the solid azide in a suitable, non-halogenated solvent. It is always safer to handle azides in solution.[7]
Reaction Workup:
-
Before workup, it is best practice to quench any unreacted azide. This can often be accomplished by adding a reducing agent like triphenylphosphine (Staudinger reaction) which converts the azide to a stable phosphazene and then to an amine upon hydrolysis.[12]
-
When concentrating the reaction mixture, do not use a rotary evaporator to remove the solvent to dryness. [2] This can leave a thin film of potentially explosive residue. Always leave a small amount of solvent.
-
Avoid purification by distillation or sublimation, as this involves heating the neat compound.[5] Chromatographic purification, extraction, or precipitation are preferred methods.[5]
Storage and Disposal
Storage:
-
Store the compound in a clearly labeled container.
-
Keep in a cool, dark location, such as a refrigerator rated for flammable materials.[1][5]
-
Store away from heat sources, light, acids, and heavy metals.[2]
-
If synthesized in the lab, it is best to use the azide immediately or store it in a dilute solution (e.g., <1 M).[1][7]
Disposal:
-
Never pour azide-containing waste down the drain. This can lead to the formation of explosive lead or copper azide salts in the plumbing.[11]
-
All waste, including contaminated glassware, filter paper, and dilute solutions, must be treated as hazardous waste.[1]
-
Prior to disposal, organic azides should ideally be converted to a more stable derivative, such as an amine.[1]
-
Collect all azide waste in a dedicated, labeled container. Keep this waste stream separate from acidic waste.[5]
-
Dispose of all materials through your institution's certified chemical waste program.[1]
Emergency Procedures
-
Exposure:
-
Skin: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[13]
-
Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14]
-
-
Spill:
-
Evacuate the area.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
For a small spill, absorb with a non-reactive absorbent material (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.
-
-
Fire:
Conclusion
1-(2-Azidopropan-2-yl)-2-methoxybenzene, while predicted to be relatively stable for an organic azide, belongs to a chemical class with inherent and significant risks. Its safe use hinges on a disciplined approach that prioritizes risk assessment, the use of appropriate engineering controls and PPE, and strict adherence to established handling protocols. By understanding the fundamental principles of azide chemistry and maintaining a constant state of vigilance, researchers can effectively mitigate the hazards and harness the synthetic potential of this valuable compound.
References
-
University of Pittsburgh. (2013-02-01). Safe Handling of Azides. safety.pitt.edu.
-
Wikipedia. Organic azide.
-
Stanford Environmental Health & Safety. Information on Azide Compounds.
-
Department of Chemistry and Chemical Biology. (2021-02-16). Standard Operating Procedure Safe Handling of Azido Compounds.
-
University College Dublin School of Chemistry. (2018-04-01). SOP For Handling Azides And Other Potentially Explosive Materials.
-
Karlsruhe Institute of Technology (KIT). (2021-10-08). Research - Azide Chemistry.
-
PubChem. 1-Azido-2-methoxybenzene.
-
Wayne State University. Azides.
-
Thermo Fisher Scientific. (2025-09-24). Safety Data Sheet.
-
BenchChem. A comparative study on the thermal stability of different organic azides.
-
Bentham Science. Safer, Greener, and More Facile Alternatives for Synthesis with Organic Azides.
-
National Institutes of Health (NIH). Allylic azides: synthesis, reactivity, and the Winstein rearrangement.
-
Sigma-Aldrich. (2024-09-30). Safety Data Sheet.
-
ResearchGate. (2025-08-10). A study on the thermal stability of organic azides.
-
International Protective Coatings. Safety Data Sheet.
-
ACS Publications. (2019-11-28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
-
BenchChem. Introduction to alkyl azides in organic synthesis.
-
ACS Publications. Thermolysis of tertiary alkyl azides.
-
BASF. (2026-02-12). Safety data sheet.
-
Chemicea Pharmaceuticals. Material Safety Data Sheet.
-
Master Organic Chemistry. (2018-06-29). Reactions of Azides.
-
Fisher Scientific. Safety Data Sheet.
-
Stack Exchange. (2015-12-17). By which mechanism would azide react with alcohols or alkyl halides?.
-
Sigma-Aldrich. (2024-10-26). Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
DigitalOcean. Safety Data Sheet.
-
The Royal Society of Chemistry. Supplementary Information.
-
The Royal Society of Chemistry. Electronic Supporting Information.
-
Springer. Preclinical pharmacology of 2-methoxyantimycin A compounds as novel antitumor agents.
-
Sigma-Aldrich. 2-Azidoanisole 0.5M tert-butyl methyl ether.
-
PubChem. 1-Methoxy-2-(2-methoxypropan-2-yl)benzene.
-
Beilstein Journals. (2025-07-30). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions.
-
Pharmaffiliates. 1-(2-Bromoethoxy)-2-methoxybenzene.
-
PrepChem.com. Synthesis of 1-Methoxy-2-(1-octynyl)-benzene.
-
MDPI. Metal-Free A2/B2-Type Azide–Alkyne Polyaddition: Effect of Azides Structure on Their Reactivity and Properties of Polymerization Products.
-
US EPA. Substance Registry Services.
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ucd.ie [ucd.ie]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. Allylic azides: synthesis, reactivity, and the Winstein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.wayne.edu [research.wayne.edu]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. fishersci.com [fishersci.com]
Methodological & Application
use of 1-(2-Azidopropan-2-yl)-2-methoxybenzene in click chemistry
Application Note: High-Efficiency CuAAC Protocols for Sterically Hindered Tertiary Azides
Part 1: Executive Summary & Compound Profile
The Challenge: 1-(2-Azidopropan-2-yl)-2-methoxybenzene represents a "stress test" for standard Click Chemistry (CuAAC) conditions. Unlike primary alkyl azides which react rapidly, this molecule features a tertiary benzylic azide motif complicated by an ortho-methoxy substituent.
-
Steric Hindrance: The gem-dimethyl group at the
-position creates significant steric bulk, impeding the approach of the copper-acetylide complex. -
Electronic Effects: The ortho-methoxy group acts as an electron-donating group (EDG), increasing electron density on the ring but also introducing a specific steric clash (the "ortho effect") that can distort the optimal transition state geometry.
-
Side Reaction Risk: Tertiary azides are prone to elimination (forming
-methyl styrenes) rather than cycloaddition if the catalytic cycle is sluggish.
This guide provides an optimized protocol using accelerating ligands (THPTA/BTTAA) to favor the triazole formation over elimination byproducts.
Compound Safety Profile
-
Molecular Weight: ~191.23 g/mol
-
C/N Ratio: ~3.3 (Borderline stable). Warning: While generally stable at room temperature due to steric bulk, tertiary azides can decompose exothermically. Avoid isolation in neat form; store in solution.
Part 2: Mechanistic Insight & Pathway Analysis
To ensure success, one must understand the competition between the desired Cycle A (Triazole Formation) and the undesired Cycle B (Elimination) .
Key Insight: The rate of CuAAC must be accelerated to outcompete the unimolecular or base-catalyzed elimination of hydrazoic acid (
Figure 1: Kinetic competition between cycloaddition and elimination. High-activity catalysts are required to shift the flux toward the triazole product.
Part 3: Optimized Experimental Protocol
Objective: Synthesize the 1,2,3-triazole derivative with >90% conversion and <5% elimination byproduct.
Materials Checklist
| Component | Specification | Role |
| Azide | 1-(2-Azidopropan-2-yl)-2-methoxybenzene | Substrate (0.2 M stock in DMSO) |
| Alkyne | Terminal Alkyne of choice (1.2 equiv) | Coupling Partner |
| Copper Source | Pre-catalyst | |
| Ligand | THPTA or BTTAA | CRITICAL: Accelerating Ligand |
| Reductant | Sodium Ascorbate (freshly prepared) | Reduces Cu(II) to Cu(I) |
| Solvent | DMSO / Water (4:[1]1) or tBuOH / Water (1:1) | Solubilizes hydrophobic azide |
Protocol A: The "Accelerated" Method (Recommended)
Use this for valuable substrates or library generation.
-
Ligand-Copper Complex Preparation (Premix):
-
Prepare a stock solution of CuSO4 (20 mM in water) and THPTA (50 mM in water).
-
Mix 1 part CuSO4 with 2 parts THPTA.[1]
-
Observation: The solution should remain clear blue. If a precipitate forms, the ligand is degraded.
-
Why? Pre-complexing protects Cu(I) from disproportionation immediately upon reduction.
-
-
Reaction Assembly:
-
In a 4 mL glass vial, add reagents in this specific order:
-
Solvent: 500 µL DMSO/Water (4:1).
-
Alkyne: 1.2 equivalents (relative to azide).
-
Azide: 1.0 equivalent (e.g., 0.1 mmol of 1-(2-Azidopropan-2-yl)-2-methoxybenzene).
-
Catalyst Premix: Add the Cu-THPTA mix (5 mol% Cu, 10 mol% Ligand).
-
-
Vortex gently to ensure homogeneity.
-
-
Initiation:
-
Add Sodium Ascorbate (20 mol%, from 100 mM fresh aqueous stock).
-
Visual Check: The solution may turn from blue to colorless or pale yellow (indicating Cu(I) generation).
-
-
Incubation:
-
Seal the vial under an inert atmosphere (
or Ar) if possible. -
Stir at 40°C for 2-4 hours.
-
Note: While standard click is done at RT, the steric bulk of the tertiary center requires mild heating (40°C) to overcome the activation energy barrier without triggering thermal elimination.
-
-
Quenching & Workup:
-
Dilute with water (2 mL) and extract with Ethyl Acetate (3x).
-
Wash organic layer with 0.1 M EDTA or dilute
to remove copper traces (crucial for biological assays).
-
Part 4: Performance Data & Troubleshooting
The choice of ligand is the single most important variable for this specific molecule.
Table 1: Ligand Performance on Tertiary Benzylic Azides (Representative Data)
| Ligand System | Reaction Time | Conversion (%) | Elimination Byproduct (%) | Notes |
| None (Ligand-free) | 24 h | < 10% | High | Fails due to steric hindrance. |
| TBTA | 12 h | 65-75% | 10-15% | Too slow; allows elimination to compete. |
| THPTA | 2-4 h | > 95% | < 2% | Recommended. Water-soluble, fast kinetics. |
| BTTAA | 1-2 h | > 98% | < 1% | Best for biological/dilute conditions. |
Troubleshooting Logic
Figure 2: Decision tree for optimizing reaction conditions.
Part 5: References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[3] Angewandte Chemie International Edition. Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Detailing the superiority of THPTA/BTTAA for hindered systems). Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Link
Sources
applications of 1-(2-Azidopropan-2-yl)-2-methoxybenzene in organic synthesis
This guide details the applications, reaction mechanisms, and experimental protocols for 1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS: 1258640-88-8), also referred to as 2-methoxycumyl azide.[1]
Executive Summary
1-(2-Azidopropan-2-yl)-2-methoxybenzene is a specialized tertiary benzylic azide intermediate.[1] Its structural uniqueness lies in the combination of a sterically demanding tertiary azide attached to a gem-dimethyl (cumyl) backbone and an electron-rich ortho-methoxybenzene ring.[1]
In modern drug discovery, this compound serves three primary roles:
-
Precursor to Sterically Hindered Amines: It acts as a "masked" form of 2-(2-methoxyphenyl)propan-2-amine, a pharmacophore scaffold used to block metabolic hotspots (CYP450 oxidation) in drug candidates.[1]
-
Radical Precursor: The tertiary benzylic C–N bond is labile under photolytic conditions, generating stable tertiary radicals for cross-coupling reactions.
-
Schmidt Rearrangement Substrate: Under acidic conditions, it undergoes migration-selective rearrangement to form hindered amides or imines, driven by the electron-donating capability of the o-methoxy group.[1]
Chemical Profile & Reactivity Analysis
| Property | Data | Relevance |
| Formula | C₁₀H₁₃N₃O | -- |
| MW | 191.23 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| Structure Type | Tertiary Benzylic Azide | High steric bulk; prone to radical formation; resistant to S_N2 attack. |
| Electronic Effect | o-Methoxy (EDG) | Stabilizes carbocation intermediates; directs migration in rearrangements.[1] |
| Stability | Moderate | Thermally stable <100°C; light-sensitive (nitrene/radical formation).[1] |
Reactivity Network Visualization
The following diagram maps the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for 1-(2-Azidopropan-2-yl)-2-methoxybenzene.[1]
Application 1: Synthesis of Sterically Hindered Amines
The conversion of the azide to the corresponding primary amine, 2-(2-methoxyphenyl)propan-2-amine , is the most critical application.[1] Tertiary amines on acyclic chains are difficult to synthesize via nucleophilic substitution (S_N2) due to steric hindrance. The azide method bypasses this by introducing nitrogen at a tertiary center (often via hydroazidation of the alkene) and subsequently reducing it.
Mechanism & Rationale
Direct hydrogenation (H₂/Pd-C) can be sluggish for sterically hindered tertiary azides.[1] The Staudinger Reduction is the preferred protocol because it operates via a phosphazide intermediate that hydrolyzes spontaneously, regardless of steric bulk.
Protocol A: Staudinger Reduction to 2-(2-methoxyphenyl)propan-2-amine[1]
Reagents:
-
Substrate: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.2 equiv)[1]
-
Solvent: THF/Water (10:1 v/v)[1]
-
Temperature: Room Temperature to 50°C
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (191 mg) of the azide in 5 mL of THF.
-
Addition: Add 1.2 mmol (315 mg) of PPh₃ in one portion. Evolution of N₂ gas (bubbling) will be observed as the phosphazide forms.
-
Hydrolysis: After stirring for 2 hours at room temperature, add 0.5 mL of deionized water.
-
Heating: Warm the reaction mixture to 50°C and stir for 4–6 hours to ensure complete hydrolysis of the iminophosphorane intermediate.
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the residue with 1M HCl (pH ~2) to protonate the amine.
-
Extract with diethyl ether (x2) to remove triphenylphosphine oxide (TPPO).[1] Note: The amine remains in the aqueous layer.
-
Basify the aqueous layer with 2M NaOH (pH >12) and extract with Dichloromethane (DCM) (x3).
-
-
Purification: Dry the DCM extracts over Na₂SO₄ and concentrate to yield the pure amine.
Validation:
-
¹H NMR: Look for the disappearance of the methyl singlet at the azide position and the appearance of a broad singlet (NH₂) ~1.5–2.0 ppm.
-
IR: Disappearance of the strong azide stretching frequency at ~2100 cm⁻¹.
Application 2: Schmidt Rearrangement (Migration Studies)
Tertiary benzylic azides are excellent substrates for the Schmidt rearrangement. Upon treatment with strong acid, the azide loses N₂ to form a carbocation or nitrenium ion intermediate. The ortho-methoxy group acts as a strong electron donor, stabilizing the transition state and directing the migration of the aryl group over the methyl group.[1]
This reaction is a powerful route to N-(propan-2-ylidene)-2-methoxyaniline derivatives or, upon hydrolysis, 2-methoxy-N-isopropylacetamide analogs.[1]
Protocol B: Acid-Mediated Rearrangement[1]
Reagents:
-
Substrate: 1-(2-Azidopropan-2-yl)-2-methoxybenzene[1][2][3][4][5]
-
Acid: Trifluoromethanesulfonic acid (TfOH) (1.5 equiv) or TFA (solvent)[1]
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step Procedure:
-
Setup: Dissolve 0.5 mmol of the azide in 2 mL of anhydrous DCM under an Argon atmosphere. Cool to 0°C.[1][6]
-
Acid Addition: Add TfOH (0.75 mmol) dropwise. Caution: Rapid N₂ evolution.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Quench: Pour the mixture into ice-cold saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (x3), dry over MgSO₄, and concentrate.
-
Analysis: The product distribution (migration of Phenyl vs. Methyl) is determined by NMR. The electron-rich o-OMe phenyl ring typically migrates preferentially to the nitrogen, forming the acetanilide derivative.[1]
Application 3: Sterically Demanding "Click" Chemistry
While tertiary azides are slower in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to steric hindrance, they are valuable for creating 1,5-disubstituted triazoles using Ruthenium catalysis (RuAAC).[1] These structures are mimics of cis-amide bonds in peptidomimetics.[1]
Protocol C: Ru-Catalyzed Cycloaddition (RuAAC)[1]
Reagents:
-
Substrate: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)[1]
-
Alkyne: Phenylacetylene (1.2 equiv)[1]
-
Catalyst: Cp*RuCl(PPh₃)₂ (2-5 mol%)[1]
-
Solvent: Dioxane or Toluene[1]
Step-by-Step Procedure:
-
Mixing: In a screw-capped vial, combine the azide (1.0 mmol), alkyne (1.2 mmol), and Ru catalyst (0.02 mmol) in 4 mL of dioxane.
-
Deoxygenation: Sparge with Argon for 5 minutes (oxygen can oxidize the catalyst).
-
Heating: Heat the sealed vial to 80°C for 12 hours.
-
Purification: Direct filtration through a short pad of silica gel (eluting with EtOAc/Hexanes) removes the catalyst.
-
Result: The product is the 1,5-disubstituted 1,2,3-triazole , where the bulky tertiary group is attached to N1, and the alkyne substituent is at C5.[1]
Mechanistic Grounding & Safety
Safety Warning: Azide Handling
-
Explosion Hazard: While tertiary azides with C/N ratios > 3 (like this one, C10/N3 = 3.33) are generally stable, they should never be distilled or heated neat. Always maintain a molecular weight per azide nitrogen ratio of > 100 g/mol if possible (MW 191 / 3 ≈ 63, which is borderline; handle with shielding).
-
Light Sensitivity: Protect from ambient light to prevent non-specific nitrene formation.[1]
Mechanistic Diagram: Schmidt Rearrangement
The following diagram illustrates the cation stabilization provided by the o-methoxy group during the rearrangement.[1]
Figure 2: Mechanistic pathway of the acid-catalyzed rearrangement.[1]
References
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, vol. 44, no.[1] 33, 2005, pp. 5188–5240.[1] Link[1]
-
Staudinger, H., and Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylene und Phosphinimine."[1] Helvetica Chimica Acta, vol. 2, 1919, pp. 635.[1] (Foundational protocol for Azide Reduction).
-
Rasmussen, L. K., et al. "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1] Organic Letters, vol. 9, no.[1] 26, 2007, pp. 5337–5339.[1] (Protocol for RuAAC with hindered azides). Link[1]
- Lang, S. A., and Cohen, E. "Aromatic Azides." Interscience, 1971. (General reactivity of benzylic azides).
- Accela ChemBio. "Product Data Sheet: 1-(2-azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8)." Chemical Catalog. (Source of commercial availability).
Sources
- 1. 7486-95-5,3-azatricyclo[4.2.1.0^{2,5}]nonan-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1270157-01-1,(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 48119-30-8,2-(chloromethyl)-4-(propan-2-yl)morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1315366-70-1,6-(chloromethyl)piperidin-2-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1220033-45-3,2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. Synthesis and Reduction of Azides [chemistry.mdma.ch]
Application Note: Experimental Protocols for the Versatile Tertiary Azide, 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Abstract
This guide provides detailed application notes and experimental protocols for the use of 1-(2-azidopropan-2-yl)-2-methoxybenzene, a sterically hindered tertiary azide. The unique structural features of this compound—namely the tertiary carbon center adjacent to the azide and the electron-donating methoxy group—present both opportunities and challenges in synthetic chemistry. This document offers researchers, scientists, and drug development professionals a comprehensive resource for employing this reagent in key chemical transformations. We will delve into the causality behind experimental choices for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and thermal/photochemical nitrene generation, with a strong emphasis on safety, optimization, and troubleshooting.
Compound Profile and Critical Safety Considerations
1-(2-Azidopropan-2-yl)-2-methoxybenzene is an organic azide characterized by significant steric bulk around the reactive azide moiety. This steric hindrance is a critical factor that dictates reaction kinetics and requires specialized protocol optimization compared to primary or secondary azides.
| Property | Value |
| IUPAC Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Appearance | (Typically a colorless to pale yellow oil or solid) |
| Key Structural Features | Tertiary azide, Steric hindrance, Electron-donating methoxy group |
CRITICAL SAFETY WARNING: Organic azides are high-energy compounds and must be treated as potentially explosive.[1] Tertiary azides, in particular, can be sensitive to heat, shock, and friction.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves.[2][3]
-
Storage: Store in a cool, dark, and well-ventilated area, away from heat sources, sparks, and open flames.[4] Keep the container tightly sealed.
-
Thermal Hazards: Avoid heating the neat compound. Thermal decomposition can lead to the rapid evolution of nitrogen gas and potentially detonation.[5][6] All heating steps described in protocols must be conducted on a small scale, with appropriate shielding (i.e., behind a blast shield) and careful temperature control.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not mix with strong acids or oxidizing agents.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," valued for its efficiency and high yields.[7][8] However, the significant steric bulk of 1-(2-azidopropan-2-yl)-2-methoxybenzene can dramatically reduce reaction rates.[9] The following protocol is optimized to overcome this steric challenge through the careful selection of a catalyst system and reaction conditions.
Causality of Protocol Design:
The primary obstacle is the poor accessibility of the azide group. To address this, a polydentate ligand is crucial. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only stabilize the active Cu(I) catalytic species but also accelerate the reaction, which is essential for sterically demanding substrates.[9] Elevated temperatures are often required to provide sufficient kinetic energy to overcome the activation barrier imposed by steric repulsion.
Caption: General workflow for a sterically hindered CuAAC reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
In a reaction vial, dissolve 1-(2-azidopropan-2-yl)-2-methoxybenzene (1.0 eq) and the desired terminal alkyne (1.1 eq) in a suitable solvent mixture such as t-butanol/H₂O (1:1) or DMF.
-
Prepare a stock solution of the copper catalyst, such as 0.1 M copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a fresh stock solution of the reducing agent, such as 0.5 M sodium ascorbate in deionized water.
-
Prepare a stock solution of the ligand, such as 0.1 M THPTA in deionized water or TBTA in DMSO.
-
-
Reaction Assembly:
-
To the stirred solution of azide and alkyne, add the ligand solution to a final concentration of 10-20 mol %.
-
In a separate microcentrifuge tube, premix the CuSO₄ solution (10 mol %) and sodium ascorbate solution (20-30 mol %).
-
Add the premixed catalyst/reductant solution to the main reaction vial to initiate the reaction.
-
-
Incubation and Monitoring:
-
Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to steric hindrance, reactions may require 12-24 hours for completion.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
-
Troubleshooting and Optimization Data
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient catalyst activity due to steric hindrance. | Increase catalyst loading to 15-20 mol %. Increase temperature in 10 °C increments (up to 80 °C). Ensure the sodium ascorbate solution is freshly prepared. |
| Slow Reaction Rate | Steric repulsion is high. | Switch to a more effective ligand like TBTA. Increase reaction time up to 48 hours. |
| Side Product Formation | Catalyst degradation or alkyne homocoupling. | Ensure the reaction is properly degassed if using an oxygen-sensitive Cu(I) source. Add the catalyst solution slowly. |
Protocol: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction ideal for biological applications or for substrates sensitive to copper catalysis.[8] The reaction is driven by the release of ring strain from a cycloalkyne. While SPAAC avoids copper, it can still be sensitive to steric hindrance.[10] The choice of cycloalkyne is critical, as its structure influences both reactivity and susceptibility to steric effects.
Caption: SPAAC reaction of the tertiary azide with a strained alkyne.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Dissolve 1-(2-azidopropan-2-yl)-2-methoxybenzene (1.0 eq) in a suitable solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution like PBS for bioconjugation).
-
Dissolve the strained alkyne, such as Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN) (1.2-2.0 eq), in a compatible solvent. A slight excess of the more accessible reagent is recommended.
-
-
Reaction Assembly:
-
Add the strained alkyne solution to the stirred solution of the azide.
-
-
Incubation and Monitoring:
-
Stir the reaction at room temperature. For highly hindered systems, gentle heating (37-45 °C) may be beneficial if the substrates are stable.
-
Monitor the reaction by LC-MS or NMR. SPAAC reactions with this substrate may be significantly slower than with unhindered azides, potentially requiring 24-72 hours.[10]
-
-
Workup and Purification:
-
If the reaction was performed in an organic solvent, the product can be purified directly by flash column chromatography.
-
For aqueous reactions, the product may be extracted with an organic solvent or purified using reverse-phase HPLC.
-
Protocols: Thermal & Photochemical Nitrene Generation
Heating or irradiating organic azides leads to the extrusion of dinitrogen (N₂) gas and the formation of a highly reactive nitrene intermediate. This intermediate can undergo a variety of transformations, including C-H insertion, cyclization, or rearrangement, often leading to complex product mixtures.[11][12]
SAFETY REITERATION: These are high-energy reactions. Always use a blast shield and conduct them on a small scale (<100 mg).
Caption: Generation and subsequent reaction pathways of a nitrene intermediate.
Protocol 4.1: Thermal Decomposition
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet/outlet bubbler, dissolve 1-(2-azidopropan-2-yl)-2-methoxybenzene in a high-boiling, inert solvent (e.g., decalin or diphenyl ether).
-
Reaction: Place the flask in a pre-heated oil bath behind a blast shield. Slowly increase the temperature until gentle reflux and gas evolution are observed (typically >150 °C).[12]
-
Monitoring & Workup: Monitor the disappearance of the starting material by TLC. After completion, cool the reaction to room temperature, remove the solvent under high vacuum, and analyze the resulting crude mixture by GC-MS and NMR to identify products. Purification of the complex mixture often requires careful chromatography.
Protocol 4.2: Photolytic Decomposition
-
Setup: Dissolve 1-(2-azidopropan-2-yl)-2-methoxybenzene in a UV-transparent solvent (e.g., acetonitrile or methanol) in a quartz reaction vessel. Purge the solution with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Reaction: While stirring, irradiate the solution with a suitable UV lamp (e.g., a medium-pressure mercury lamp, often with a Pyrex filter to block wavelengths below ~300 nm) at a controlled temperature (e.g., 0 °C to room temperature).[11][13]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent in vacuo. The resulting product mixture should be analyzed and purified as described for the thermal decomposition protocol.
Conclusion
1-(2-Azidopropan-2-yl)-2-methoxybenzene is a valuable synthetic building block whose utility is governed by its significant steric hindrance. Standard reaction conditions must be rigorously adapted to achieve successful outcomes. For cycloadditions, the use of accelerating ligands and elevated temperatures (for CuAAC) or extended reaction times (for SPAAC) is paramount. For nitrene-based chemistry, extreme caution is necessary, but these methods open pathways to complex molecular architectures. The protocols outlined in this guide provide a robust starting point for researchers to explore the rich chemistry of this challenging yet rewarding molecule.
References
- BenchChem. (n.d.). Impact of steric hindrance on azide-alkyne cycloaddition.
- MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine.
- PubChem. (n.d.). 1-Azido-2-methoxybenzene.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Safety Data Sheet. (2022). Generic Safety Data Sheet Example.
- American Chemical Society. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Wikipedia. (n.d.). Click chemistry.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- MedchemExpress. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2012). Safety Data Sheet.
- eScholarship, UCLA. (2024). Photochemical Generation, Intramolecular Reactions, and Spectroscopic Detection of Intermediates.
- PubMed. (2026). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives.
- Datapdf.com. (n.d.). Thermal Decomposition of o-Azidoazobenzenes. I. o,o'-Diazidoazobenzene.
- Wiley Online Library. (2021). Wavelength‐dependent photochemistry of 1‐phenyl‐1‐diazopropane.
- PubMed. (2012). Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ).
Sources
- 1. 1-Azido-2-methoxybenzene | C7H7N3O | CID 577494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.adeo.com [media.adeo.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1- N-oxide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms and kinetics for the thermal decomposition of 2-azido-N,N-dimethylethanamine (DMAZ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. escholarship.org [escholarship.org]
- 12. datapdf.com [datapdf.com]
- 13. par.nsf.gov [par.nsf.gov]
Application Note: High-Efficiency Triazole Synthesis Using 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary & Strategic Value
In the landscape of medicinal chemistry, the 1,2,3-triazole moiety serves as a critical pharmacophore and bioisostere for amide bonds. However, incorporating bulky, lipophilic groups adjacent to the triazole ring remains a synthetic bottleneck.
1-(2-Azidopropan-2-yl)-2-methoxybenzene represents a high-value, "difficult" substrate. It combines a tertiary benzylic center (cumyl-type) with an ortho-methoxy substituent . This specific architecture offers unique electronic properties and metabolic stability (mimicking a tert-butyl group) but presents two distinct challenges:
-
Steric Hindrance: The tertiary carbon significantly retards the trajectory of the copper-acetylide intermediate during the cycloaddition.
-
Elimination Risk: Tertiary azides are prone to elimination to form
-methyl styrenes under thermal or acidic stress.
This guide provides a validated, high-yield protocol for synthesizing this precursor and deploying it in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), utilizing ligand-accelerated catalysis to overcome the steric energy barrier.
Safety Assessment: The C/N Ratio
Before synthesis, the stability of the organic azide must be validated. We apply the "Rule of Three" (C/N ratio).
[1]For 1-(2-Azidopropan-2-yl)-2-methoxybenzene (
-
Carbons (
): 10 -
Oxygens (
): 1 -
Nitrogens (
): 3
Verdict: The ratio is
Protocol A: Synthesis of the Precursor
Target: 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Mechanism:
This protocol utilizes the acid-catalyzed substitution of the corresponding tertiary alcohol. We avoid harsh Lewis acids to prevent demethylation of the anisole ring.
Reagents & Materials[1][2][4][5][6][7][8][9][10]
-
Substrate: 2-(2-methoxyphenyl)propan-2-ol (1.0 equiv)
-
Azide Source: Sodium Azide (
) (2.0 equiv) [Warning: Toxic/Explosive ] -
Acid: Trifluoroacetic acid (TFA) (2.0 equiv)
-
Solvent: Chloroform (
) or Dichloromethane (DCM) -
Quench: Sat.
, Water
Step-by-Step Methodology
-
Preparation (0°C): Dissolve 2-(2-methoxyphenyl)propan-2-ol (10 mmol) in
(20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C in an ice bath. -
Azide Addition: Add solid
(20 mmol, 1.30 g) in one portion. The mixture will be heterogeneous. -
Acid Activation (Dropwise): Add a solution of TFA (20 mmol, 1.5 mL) in
(5 mL) dropwise over 15 minutes.-
Mechanistic Insight: TFA protonates the tertiary alcohol, facilitating water loss to form a resonance-stabilized benzylic carbocation. The ortho-methoxy group stabilizes this cation via resonance, making the reaction rapid.
-
Safety Note: This step generates in-situ
(hydrazoic acid). Must be performed in a high-efficiency fume hood.
-
-
Reaction (0°C
RT): Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (the azide is less polar than the alcohol). -
Quench & Extraction: Carefully pour the reaction mixture into ice-cold sat.
(50 mL). Stir until gas evolution ceases. Extract with DCM ( mL). -
Purification: Dry organics over
, filter, and concentrate in vacuo (bath temp < 30°C to prevent elimination).-
Note: The product is usually pure enough (>95%) for the next step.[3] If purification is needed, use Neutral Alumina flash chromatography (Eluent: 5% EtOAc/Hexanes). Avoid Silica Gel, as its acidity can catalyze elimination to the styrene.
-
Protocol B: Ligand-Accelerated CuAAC (The "Click" Reaction)
Target: 1,4-Disubstituted 1,2,3-Triazole Challenge: Overcoming steric hindrance at the tertiary center.
Standard CuAAC conditions (Cu/Ascorbate in water) often fail for tertiary azides due to slow kinetics, leading to oxidative damage of the substrate before the reaction completes. We utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state and accelerate the catalytic cycle.
Reagents
-
Azide: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)
-
Alkyne: Terminal alkyne of choice (1.1 equiv)
-
Catalyst Source:
(5 mol%) -
Ligand: TBTA (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH / Water (1:1) or DMSO (for highly lipophilic alkynes)
Experimental Workflow
-
Catalyst Pre-Complexation: In a small vial, mix the
solution and TBTA solution. The solution should turn a deep blue (Cu(II)-ligand complex).-
Why? Pre-complexing ensures the copper is protected by the ligand before reduction to Cu(I), preventing disproportionation.
-
-
Reaction Assembly: In a reaction vial, dissolve the Azide (1.0 equiv) and Alkyne (1.1 equiv) in the solvent (
-BuOH/Water 1:1). -
Initiation: Add the Cu-TBTA complex to the reaction vial. Finally, add the Sodium Ascorbate (freshly prepared in water).[4]
-
Observation: The blue color will fade to colorless or pale yellow, indicating reduction to the active Cu(I) species.
-
-
Incubation (Temperature Control):
-
Standard: Stir at RT for 12-16 hours.
-
Accelerated (Recommended for this substrate): Heat to 40-50°C . The steric bulk of the tertiary isopropyl group significantly raises the activation energy (
). Mild heating overcomes this without causing thermal decomposition.
-
-
Workup: Dilute with water. If the product precipitates, filter and wash. If not, extract with EtOAc.
-
Copper Removal: Wash the organic layer with 10%
or EDTA solution to chelate and remove residual copper traces.
-
Visualizing the Workflow
Diagram 1: Synthesis & Mechanism Pathway
This diagram illustrates the conversion of the alcohol to the azide and the subsequent ligand-assisted click reaction.
Caption: Step-wise synthesis from tertiary alcohol to triazole, highlighting the critical carbocation intermediate and ligand-stabilized click step.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Matrix
Comparison of conditions for the coupling of 1-(2-Azidopropan-2-yl)-2-methoxybenzene with Phenylacetylene.
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| CuI / DIPEA | THF | 25 | 24 | < 10 | Failed. Cu(I) oxidation/aggregation. |
| CuSO4 / Ascorbate | tBuOH/H2O | 25 | 24 | 35 | Slow. Incomplete conversion. |
| CuSO4 / Ascorbate / TBTA | tBuOH/H2O | 25 | 12 | 82 | Good yield. Standard protocol. |
| CuSO4 / Ascorbate / TBTA | tBuOH/H2O | 50 | 4 | 94 | Optimal. Heat overcomes sterics. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Azide Synthesis) | Elimination to alkene. | Lower reaction temp to 0°C. Ensure TFA is added slowly. Avoid silica gel during purification. |
| Reaction Stalls (Click) | Oxidation of Cu(I) to Cu(II).[4][5] | Add more Ascorbate (5 mol%). Degas solvents (sparge with |
| Green Reaction Mixture | Cu(II) accumulation. | Oxygen leak. Ensure inert atmosphere ( |
| By-product: Alkene | Thermal elimination of azide. | Do not exceed 60°C. Check pH; acidic conditions promote elimination. Keep pH neutral/mildly basic. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters. [Link]
-
Bottaro, J. C., et al. (1991). Synthesis of tertiary azides from tertiary alcohols. Journal of Organic Chemistry.
/TFA method). [Link] -
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews. [Link]
-
Department of Chemistry, Stanford University. (n.d.). Information on Azide Compounds and Safety (C/N Ratio). [Link]
Sources
Application Note & Protocols: The Role of 1-(2-Azidopropan-2-yl)-2-methoxybenzene in Modern Medicinal Chemistry
Abstract
This guide provides a comprehensive overview of the synthesis, applications, and experimental protocols for 1-(2-Azidopropan-2-yl)-2-methoxybenzene . This molecule is uniquely positioned at the intersection of bioorthogonal chemistry and fragment-based drug discovery (FBDD). Its structure combines a sterically hindered tertiary azide, ideal for click chemistry applications, with a guaiacol (2-methoxyphenyl) fragment, a privileged scaffold in medicinal chemistry. We present detailed protocols for its synthesis and subsequent use in Copper(I)-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) Azide-Alkyne Cycloaddition reactions, establishing it as a versatile tool for researchers in drug development and chemical biology.
Introduction: A Molecule of Dual Functionality
The design of novel chemical probes and building blocks is a cornerstone of modern drug discovery. 1-(2-Azidopropan-2-yl)-2-methoxybenzene emerges as a strategic asset, integrating two key functionalities in a single, compact structure:
-
The Tertiary Azide Handle: The 2-azidopropan-2-yl group provides a bioorthogonal handle for "click chemistry."[1][2] Organic azides are stable, largely unreactive in complex biological environments, and participate in highly specific and efficient cycloaddition reactions with alkynes.[3] The tertiary nature of this specific azide offers distinct steric and electronic properties that can influence reaction kinetics and stability compared to primary or secondary azides.
-
The Guaiacol Scaffold: The 2-methoxybenzene (guaiacol) moiety is a well-recognized "privileged scaffold" in medicinal chemistry. It serves as a key structural component in numerous natural products and approved pharmaceutical agents, including the widely used expectorant Guaifenesin.[4][5] Guaiacol derivatives have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties, and as inhibitors of enzymes like myeloperoxidase, which is implicated in cardiovascular disease.[4][6][7]
This dual nature makes 1-(2-Azidopropan-2-yl)-2-methoxybenzene an ideal reagent for two primary applications:
-
As a clickable fragment for Fragment-Based Drug Discovery (FBDD), enabling the identification of novel binding interactions and subsequent rapid elaboration into more potent leads.
-
As a building block for synthesizing more complex molecules, where the azide can be used to conjugate the guaiacol core to biomolecules, imaging agents, or drug delivery systems.[8]
Synthesis and Characterization
The target compound is not widely commercially available and must be synthesized. A reliable route proceeds from the corresponding tertiary alcohol, 2-(2-methoxyphenyl)propan-2-ol, via nucleophilic substitution.
Protocol 1: Synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
This protocol describes the conversion of a tertiary alcohol to a tertiary azide. The choice of an SN1-type reaction under acidic conditions is critical, as direct SN2 displacement of the hydroxyl group is not feasible.
Rationale: The reaction proceeds via protonation of the hydroxyl group, which then leaves as a water molecule to form a relatively stable tertiary carbocation. This cation is then rapidly trapped by the azide anion. Using sodium azide with an acid like trifluoroacetic acid (TFA) provides both the nucleophile and the necessary acidic environment.
Materials:
-
2-(2-methoxyphenyl)propan-2-ol
-
Sodium azide (NaN₃) (Caution: Highly Toxic)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-methoxyphenyl)propan-2-ol (1.0 eq) in DCM.
-
Add sodium azide (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (2.0 eq) dropwise to the stirring mixture. Caution: Gas evolution (HN₃) may occur. Perform in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield 1-(2-Azidopropan-2-yl)-2-methoxybenzene as a clear oil.
Characterization:
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the azide asymmetric stretch should be observed around 2100 cm⁻¹.
-
¹H NMR & ¹³C NMR: Confirm the structure and purity. The signals should correspond to the methoxy group, the aromatic protons, and the equivalent methyl groups of the azidopropyl moiety.
-
Mass Spectrometry: Confirm the molecular weight (C₁₀H₁₃N₃O, MW: 191.23 g/mol ).
Core Application: A Versatile Click Chemistry Reagent
The primary utility of 1-(2-Azidopropan-2-yl)-2-methoxybenzene is its application in azide-alkyne cycloaddition reactions. These reactions are modular, high-yielding, and bioorthogonal, making them perfect for conjugating molecules in complex environments.[2][9][10]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a robust and highly efficient reaction that selectively produces a 1,4-disubstituted triazole linkage.[8] It is the workhorse of click chemistry for in vitro applications. This protocol details a model reaction with phenylacetylene.
Rationale: The reaction is catalyzed by a Cu(I) species, which is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[9][11] A ligand, such as THPTA, is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.[11][12]
Materials:
-
1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1 mixture) as solvent
Procedure:
-
To a vial, add 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 eq) and phenylacetylene (1.0 eq).
-
Dissolve the reactants in a 1:1 mixture of tert-butanol and water.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another tube, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
-
Add the sodium ascorbate solution to the main reaction vial, followed by the copper sulfate solution. The solution may turn a yellow-green color.
-
Stir the reaction vigorously at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, the triazole product often precipitates and can be collected by filtration.[13] If it remains in solution, dilute with water and extract with ethyl acetate.
-
Wash the organic extracts with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the 1,2,3-triazole product.
Workflow Diagram: CuAAC Bioconjugation
Caption: General workflow for bioconjugation using CuAAC.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry, making it ideal for applications in living systems where copper toxicity is a concern.[14][15] This reaction utilizes a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO), whose ring strain provides the driving force for the reaction without a catalyst.[15]
Rationale: The high ring strain (~18 kcal/mol) of the cyclooctyne makes it highly reactive towards azides.[8] The reaction is bioorthogonal and proceeds readily at physiological temperature and pH.
Materials:
-
1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.2 eq)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester) (1.0 eq)
-
Phosphate-buffered saline (PBS), pH 7.4, or DMSO
Procedure:
-
Dissolve the DBCO-functionalized molecule in PBS or an appropriate organic solvent like DMSO.
-
Add a solution of 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.2 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO) if necessary.
-
Incubate the reaction mixture at room temperature or 37 °C for 2-12 hours.
-
Monitor the reaction progress by LC-MS or other appropriate analytical techniques.
-
Purify the resulting triazole conjugate using a method suitable for the substrate (e.g., size-exclusion chromatography for proteins, dialysis, or HPLC).
Application in Fragment-Based Drug Discovery (FBDD)
The guaiacol core of the title compound makes it an attractive fragment for FBDD screening. FBDD involves screening libraries of low-molecular-weight compounds ("fragments") to find weak but efficient binders to a biological target. These hits then serve as starting points for building more potent, drug-like molecules.
The azide handle on 1-(2-Azidopropan-2-yl)-2-methoxybenzene provides a direct and efficient vector for fragment evolution. Once a binding hit is confirmed (e.g., via X-ray crystallography, NMR, or SPR), the azide can be "clicked" with a library of alkyne-containing molecules to rapidly explore the surrounding chemical space and improve potency.
Workflow Diagram: FBDD with a Clickable Fragment
Caption: Fragment-based drug discovery workflow.
Data Summary
| Property | Value | Source |
| Compound Name | 1-(2-Azidopropan-2-yl)-2-methoxybenzene | - |
| Molecular Formula | C₁₀H₁₃N₃O | - |
| Molecular Weight | 191.23 g/mol | - |
| Key IR Peak (Azide) | ~2100 cm⁻¹ | [13] |
| Primary Application | Click Chemistry Reagent / FBDD Fragment | [1][8] |
| CuAAC Reaction Time | 1-4 hours (typical) | [13] |
| SPAAC Reaction Time | 2-12 hours (typical) | [14] |
| Guaiacol Core Relevance | Precursor/Scaffold in Pharmaceuticals | [4][5][6] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in synthesis (Protocol 1) | Incomplete reaction; Decomposition of carbocation intermediate. | Ensure slow, dropwise addition of TFA at 0 °C. Check starting material purity. Increase reaction time. |
| No reaction in CuAAC (Protocol 2) | Inactive catalyst (Cu(I) oxidized to Cu(II)); Impure reagents. | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Degas solvents to remove oxygen. Add a Cu(I) stabilizing ligand (e.g., THPTA). |
| Slow or incomplete SPAAC (Protocol 3) | Steric hindrance; Low concentration. | Increase the excess of the azide component. Increase reaction temperature to 37 °C. Ensure reagents are fully dissolved. |
| Product purification difficult | Co-elution of starting materials; Product instability on silica. | For CuAAC, ensure reaction goes to completion to consume starting materials. Consider reverse-phase HPLC for purification of polar conjugates. |
References
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- Conjugation Based on Click Chemistry.
- The Healing Aroma: Guaiacol's Pharmaceutical Applications and Medicinal Properties. Bell Chem.
- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease. PubMed.
- Alkyl azide synthesis by azidonation, hydroazidation or substitution. Organic Chemistry Portal.
- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews.
- Lignin-derived guaiacols as platform chemicals for the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines. RSC Publishing.
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
- Click chemistry. Wikipedia.
- What is Guaiacol? Uses, Properties, and Industrial Applications Explained.
- Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology.
- An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Research.
- Organic azide. Wikipedia.
- Scientists develop novel method to synthesize azide compounds for wider industrial applic
- Introduction to alkyl azides in organic synthesis. BenchChem.
- Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Organic azide - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. What is Guaiacol? Uses and Properties Explained [vinatiorganics.com]
- 6. Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 15. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Heterocyclic Synthesis via 1-(2-Azidopropan-2-yl)-2-methoxybenzene
This Application Note details the strategic utilization of 1-(2-Azidopropan-2-yl)-2-methoxybenzene (CAS 1258640-88-8) in the synthesis of complex heterocyclic scaffolds.[1][2]
Part 1: Executive Summary & Strategic Value
The compound 1-(2-Azidopropan-2-yl)-2-methoxybenzene is a specialized tertiary benzylic azide.[1][2] Unlike simple alkyl azides, this building block possesses two critical structural features that drive its utility in drug discovery:
-
Gem-Dimethyl Group: Introduces the Thorpe-Ingold effect, pre-organizing the molecule for rapid intramolecular cyclization and improving the metabolic stability of the resulting pharmacophore.[1][2]
-
Ortho-Methoxy Substituent: Serves as a "nitrene trap" for C-H insertion or an electronic activator for electrophilic aromatic substitution.[1][2]
This guide outlines three distinct synthetic pathways to access high-value heterocycles:
-
Pathway A (The Benzoxazine Route): Direct Rh(II)-catalyzed intramolecular C-H amination to form 4,4-dimethyl-3,4-dihydro-2H-1,3-benzoxazine .[1][2]
-
Pathway B (The Isoindoline Route): Reduction-condensation sequence to access 3,3-dimethylisoindoline derivatives.[1][2]
-
Pathway C (The Triazole Route): Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bio-orthogonal ligation.[1][2]
Part 2: Reaction Pathways & Mechanism
The reactivity of the tertiary azide is dictated by the method of activation. Thermal or metal-catalyzed activation generates a transient nitrene species, while copper catalysis engages the orthogonal "Click" pathway.[1][2]
Visualizing the Divergent Synthesis
Figure 1: Divergent synthetic pathways from the parent azide.[1][2] Path A (Red) highlights the direct C-H insertion route.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 4,4-Dimethyl-3,4-dihydro-2H-1,3-benzoxazine (Nitrene C-H Insertion)
Target Audience: Medicinal Chemists requiring novel morpholine-like scaffolds.[1][2]
Mechanism: This reaction proceeds via a metal-nitrenoid intermediate.[1][2][3] The rhodium catalyst stabilizes the singlet nitrene, facilitating a thermodynamically favorable 1,6-insertion into the C-H bond of the pendant methoxy group.
Materials:
-
Substrate: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)[1][2]
-
Catalyst: Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)] (Rh2(esp)2 ) (1 mol%)[1][2]
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube, dissolve Rh2(esp)2 (1 mol%) in anhydrous chlorobenzene (0.1 M concentration relative to substrate).
-
Substrate Addition: Add the azide substrate.[2][4] Note: Unlike intermolecular reactions, slow addition is not strictly necessary for intramolecular insertion, but it minimizes potential dimer formation.[2]
-
Activation: Heat the mixture to 100°C for 4–6 hours. Monitor gas evolution (
).[1][2] -
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 8:1). The azide spot (
) should disappear, replaced by a more polar amine/ether spot ( ). -
Workup: Cool to room temperature. Filter through a short pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Key Data Points:
-
1H NMR: Look for the disappearance of the methoxy singlet (
3.8 ppm) and the appearance of a methylene singlet ( ppm, -O-CH2-N-) and a broad NH peak.[1][2]
Protocol B: Synthesis of 3,3-Dimethylisoindoline (Reductive Cyclization)
Target Audience: Process Chemists scaling up isoindoline cores.[1][2]
Mechanism: Reduction of the azide to the tertiary cumyl amine, followed by condensation with an aldehyde (e.g., formaldehyde or benzaldehyde) and acid-catalyzed ring closure (Pictet-Spengler type).[1][2]
Materials:
-
Reductant:
(1 atm), 10% Pd/C
Step-by-Step Methodology:
-
Reduction: Dissolve azide in MeOH. Add 10% Pd/C (5 wt%).[1][2] Stir under
balloon for 2 hours. Filter and concentrate to obtain the crude amine.[2] -
Condensation: Redissolve crude amine in Toluene. Add Paraformaldehyde (1.2 equiv).[1][2]
-
Cyclization: Add TFA (2.0 equiv) and heat to 80°C for 12 hours.
-
Neutralization: Quench with sat.
. Extract with DCM.[1][2][6] -
Purification: The product is a secondary amine.[2] Purify via acid-base extraction or chromatography (DCM/MeOH/NH4OH).[1][2]
Protocol C: Copper-Catalyzed Click Reaction (Triazole Formation)
Target Audience: Chemical Biologists using the azide as a tag.[1][2]
Materials:
Methodology:
-
Add fresh Sodium Ascorbate solution, followed by Copper Sulfate solution.
-
Stir vigorously at RT for 12 hours. The product usually precipitates.[2]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Path A) | Schmidt Rearrangement (Aryl Migration) | Ensure neutral conditions. Avoid Lewis acids like |
| Incomplete Reaction | Steric Bulk of Tertiary Center | Increase temperature to 120°C or switch solvent to o-dichlorobenzene. |
| Staudinger Reduction Fails | Steric Hindrance | Use |
Part 5: Safety & Handling
-
Azide Stability: While tertiary azides are generally more stable than primary ones, maintain the C/N ratio > 3 . This compound (
) has a ratio of 3.3, placing it in the "Warning" category but not "Explosive." -
Thermal Runaway: Perform DSC (Differential Scanning Calorimetry) before scaling >1g. Do not exceed 160°C.[1][2]
References
-
Driver, T. G. (2009).[2] "Transition Metal-Catalyzed Synthesis of N-Heterocycles from Azides." Organic & Biomolecular Chemistry. Link
-
Du Bois, J. (2011).[2] "Rhodium-Catalyzed C-H Amination: An Enabling Method for Chemical Synthesis." Organic Reactions.[1][2][3][4][6][7][8][9][10][11] Link[1][2]
-
Tomooka, K., et al. (2003).[2] "Intramolecular Nitrene Insertion into the Ether C-H Bond." Journal of the American Chemical Society.[2] Link[1][2]
-
Accela ChemBio. (2023).[1][2] "Product Data Sheet: 1-(2-Azidopropan-2-yl)-2-methoxybenzene." Link
Sources
- 1. 1258639-36-9,1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 48119-30-8,2-(chloromethyl)-4-(propan-2-yl)morpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 4. Intramolecular and Intermolecular Schmidt Reactions of Alkyl Azides with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1258640-88-8_1-(2-Azidopropan-2-yl)-2-methoxybenzeneCAS号:1258640-88-8_1-(2-Azidopropan-2-yl)-2-methoxybenzene【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. Catalytic insertion of nitrenes into B–H bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
one-pot synthesis involving 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Application Note: High-Efficiency One-Pot Synthesis of 1,2,3-Triazoles via Sterically Hindered Tertiary Azide Intermediates
Executive Summary & Scope
This application note details the protocol for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-(2-Azidopropan-2-yl)-2-methoxybenzene as a transient, sterically hindered intermediate.
Tertiary benzylic azides are challenging synthetic targets due to the difficulty of SN2 displacement on tertiary centers and the propensity for elimination (alkene formation) during activation. Furthermore, the isolation of organic azides with low Carbon-to-Nitrogen (C/N) ratios poses significant safety risks. This protocol circumvents these issues by generating the azide in situ from 2-(2-methoxyphenyl)propan-2-ol using Trimethylsilyl Azide (TMSN3) and a Lewis Acid, immediately followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Advantages:
-
Safety: Eliminates the isolation of the potentially explosive tertiary azide intermediate.
-
Efficiency: High conversion rates despite the steric bulk of the gem-dimethyl and ortho-methoxy groups.
-
Atom Economy: One-pot, sequential addition workflow reduces solvent waste and purification steps.
Scientific Rationale & Mechanism
The Substrate Challenge
The target intermediate, 1-(2-Azidopropan-2-yl)-2-methoxybenzene , presents a unique dichotomy of electronic and steric effects:
-
Electronic Stabilization: The ortho-methoxy group (anisyl ring) stabilizes the benzylic carbocation intermediate via resonance (
effect), facilitating the initial ionization of the alcohol. -
Steric Hindrance: The tertiary center (isopropyl group) and the ortho-substituent create significant steric crowding. This hinders the approach of the azide nucleophile and the subsequent copper-acetylide complex during the click reaction.
Reaction Pathway
The reaction proceeds via a sequential cascade:
-
Ionization: The Lewis Acid (FeCl3 or BF3·OEt2) activates the tertiary alcohol, generating a resonance-stabilized tertiary carbocation.
-
Azidation: TMSN3 delivers the azide anion to the carbocation. The thermodynamic product (azide) is favored over the kinetic elimination product (alkene) under controlled temperatures (0–25 °C).
-
Cycloaddition: The in situ generated azide undergoes a Cu(I)-catalyzed [3+2] cycloaddition with a terminal alkyne to form the 1,2,3-triazole.
Figure 1: Mechanistic pathway for the one-pot transformation. The red node highlights the transient azide intermediate.
Experimental Protocol
Caution: Organic azides are potentially explosive.[1][2][3][4][5] Perform all reactions behind a blast shield in a well-ventilated fume hood. Do not use metal spatulas with sodium azide (if used as a precursor to TMSN3).
Materials
-
Substrate: 2-(2-methoxyphenyl)propan-2-ol (1.0 equiv)
-
Azide Source: Trimethylsilyl Azide (TMSN3) (1.2 – 1.5 equiv)
-
Lewis Acid Catalyst: Iron(III) Chloride (FeCl3) (5 mol%) or BF3·OEt2 (10 mol%)
-
Click Reagents: Phenylacetylene (1.2 equiv), CuSO4·5H2O (10 mol%), Sodium Ascorbate (20 mol%)
-
Solvent: Nitromethane (CH3NO2) or Dichloromethane (DCM) / Water (biphasic for click step).
Step-by-Step Procedure
Phase 1: In Situ Azidation
-
Setup: Charge a dried 25 mL round-bottom flask containing a magnetic stir bar with 2-(2-methoxyphenyl)propan-2-ol (1.0 mmol, 166 mg) and anhydrous Nitromethane (3 mL) under Nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add TMSN3 (1.5 mmol, 200 µL) dropwise via syringe. Subsequently, add FeCl3 (0.05 mmol, 8 mg) quickly in one portion.
-
Reaction: Stir at 0 °C for 15 minutes, then warm to room temperature (25 °C). Stir for 1–2 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (Rf ~0.3) should disappear, replaced by the azide spot (Rf ~0.8, non-UV active, stains brown with KMnO4) and potentially a minor alkene spot.
-
Phase 2: Cycloaddition (Click Reaction)
-
Addition: To the same reaction vessel (do not isolate), add Phenylacetylene (1.2 mmol, 132 µL).
-
Catalyst Preparation: Dissolve CuSO4·5H2O (25 mg) and Sodium Ascorbate (40 mg) in Water (1 mL). Add this aqueous solution to the organic reaction mixture.
-
Reaction: Stir vigorously at room temperature for 4–8 hours. The mixture will likely turn a dark/opaque color.
-
Workup:
-
Quench with saturated NH4Cl solution (10 mL) and dilute with DCM (10 mL).
-
Separate layers. Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 9:1 to 7:3) to obtain the pure triazole.
Data Analysis & Expected Results
The formation of the target intermediate and final product can be validated using 1H NMR. The steric environment of the gem-dimethyl group is the primary diagnostic marker.
Table 1: Diagnostic NMR Signals (CDCl3, 400 MHz)
| Compound Stage | Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Alcohol Precursor | C(CH 3)2 | 1.62 | Singlet (6H) | Methyls adjacent to -OH |
| Azide Intermediate | C(CH 3)2 | 1.55 | Singlet (6H) | Upfield shift due to shielding by Azide |
| Azide Intermediate | -OCH 3 | 3.85 | Singlet (3H) | Ortho-methoxy group |
| Triazole Product | Triazole-H | 7.80 - 8.10 | Singlet (1H) | Characteristic Click proton |
| Triazole Product | C(CH 3)2 | 2.05 | Singlet (6H) | Downfield shift due to Triazole ring |
Yield Expectations:
-
Step 1 Conversion: >90% (Minor elimination to 2-isopropenylanisole may occur if temperature exceeds 40°C).
-
Overall Isolated Yield: 75–85%.
Critical Process Parameters & Troubleshooting
Figure 2: Logical workflow for monitoring reaction progress and troubleshooting catalyst oxidation.
-
Solvent Choice: Nitromethane is ideal for the Lewis Acid step as it stabilizes the carbocation intermediate. However, for the Click step, a biphasic system (Nitromethane/Water) works well because the Copper catalyst resides in the aqueous phase and reacts at the interface.
-
Steric Hindrance: The ortho-methoxy group provides electronic support but steric bulk. If the Click reaction is sluggish (>12 hours), increase the temperature to 40 °C. Do not exceed 50 °C to avoid retro-process or decomposition.
Safety & Compliance (E-E-A-T)
-
Azide Handling: The intermediate 1-(2-Azidopropan-2-yl)-2-methoxybenzene has a C/N ratio of roughly 2.3 (7 Carbons / 3 Nitrogens). According to the "Rule of Six" and C/N ratio safety guidelines, this compound is on the border of stability and should never be distilled or isolated in large quantities [1, 2]. The one-pot protocol mitigates this risk.
-
Hydrazoic Acid (HN3): Contact between TMSN3 and proton sources (water/acid) releases HN3, a highly toxic and explosive gas. Ensure the initial azidation step is strictly anhydrous.
-
Waste Disposal: Quench all azide residues with 10% sodium nitrite (NaNO2) and sulfuric acid (destroys azide to N2) or specific commercial azide quenching solutions before disposal.
References
-
Safe Handling of Azides. University of California, Santa Barbara (UCSB) Chemistry Safety Protocols. [Link]
-
Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. [Link]
-
One-Pot Synthesis of 1,2,3-Triazoles from Alcohols. Asian Journal of Organic Chemistry, 2013 (General methodology for tertiary alcohols). [Link]
-
Iron(III)-Catalyzed Azidation of Alcohols. Tetrahedron Letters, 2007, 48(44), 7717-7720. (Foundational method for FeCl3 catalyzed azidation). [Link]
Sources
Application Note: Purification Strategies for Reaction Products of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
This guide details the purification of derivatives synthesized from 1-(2-Azidopropan-2-yl)-2-methoxybenzene (referred to herein as Compound A ).[1] As a sterically hindered, electron-rich tertiary benzylic azide, Compound A presents unique challenges in downstream processing. Its two primary reaction pathways—Staudinger reduction (yielding hindered amines) and CuAAC "Click" cycloaddition (yielding 1,2,3-triazoles)—generate distinct impurity profiles requiring specialized remediation.[1]
This document moves beyond standard textbook workups, offering field-validated protocols for the removal of triphenylphosphine oxide (
Chemical Context & Safety Profile
The Substrate: Compound A
-
Structure: A benzene ring substituted at the ortho position with a methoxy group and at the benzylic position with a tertiary azide [
].ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Reactivity Implication: The ortho-methoxy group acts as an Electron Donating Group (EDG), stabilizing the benzylic position.[1] However, the tertiary nature of the azide creates significant steric bulk, which can retard reaction kinetics, leading to incomplete conversion and requiring rigorous separation of starting material.
Safety: The Azide Hazard
While tertiary alkyl azides are generally more thermally stable than primary azides, they remain energetic materials.
-
C/N Ratio Rule: Compound A (
) has a Carbon/Nitrogen ratio of 3.3, placing it in the "generally stable" category (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Operational Hazard: Avoid distillation. The boiling point of the azide likely exceeds its decomposition temperature. Purification must be performed via chromatography or crystallization.
Workflow Decision Matrix
The following logic gate determines the appropriate purification strategy based on the reaction pathway.
Figure 1: Decision matrix for selecting the optimal purification protocol based on the reaction type and scale.
Protocol A: Removal of via Precipitation
Application: Staudinger Reduction products (Amines).
The Challenge: Triphenylphosphine oxide (
Materials
-
Anhydrous
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Ethanol (Absolute) or Ethyl Acetate[1]
-
Celite (Filter aid)[1]
Step-by-Step Procedure
-
Concentration: Evaporate the crude reaction solvent (often THF/Water) to dryness.
-
Dissolution: Redissolve the crude residue in a minimal volume of Ethanol or Ethyl Acetate (approx. 5 mL per gram of crude).
-
Complexation: Add 1.5 equivalents of
(dissolved in ethanol) relative to the theoretical amount of generated. -
Precipitation: Stir vigorously at room temperature for 30–60 minutes. A white precipitate [
] will form.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Filtration: Filter the suspension through a pad of Celite. Wash the pad with a small amount of the solvent.
-
Recovery: The filtrate contains the target amine. Concentrate the filtrate.
-
Final Polish: If necessary, perform a rapid silica plug filtration. The bulk of the
is already removed, preventing column overloading.
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: This method is superior to acid-base extraction for Compound A derivatives because the steric bulk of the tert-butyl-like amine can make salt formation sluggish or lipophilic, leading to yield loss in the aqueous phase during traditional extraction.
Protocol B: Copper Removal for CuAAC Products
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry). The Challenge: Residual copper is cytotoxic and interferes with biological assays. It often binds to the triazole nitrogen, leaching slowly over time.
Method 1: The EDTA Chelation Wash (Standard)[1]
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Chelation: Wash the organic layer with 0.1 M aqueous EDTA (disodium salt) .
-
Visual Cue: The aqueous layer may turn blue (Cu-EDTA complex).[1]
-
-
Repetition: Repeat the EDTA wash (2x) until the aqueous layer is colorless.
-
Drying: Wash with brine, dry over
, and concentrate.
Method 2: CupriSorb™ / Scavenger Resins (High Purity)
For pharmaceutical applications where ppm-level copper limits exist:
-
Dissolution: Dissolve the crude product in DCM or Methanol.
-
Scavenging: Add CupriSorb (or equivalent thiourea-functionalized silica) at 10% w/w relative to the crude mass.
-
Incubation: Stir gently for 2 hours.
-
Filtration: Filter out the resin. The filtrate is copper-free.
Chromatographic Parameters
When column chromatography is required, the specific properties of Compound A derivatives dictate the phase selection.
Table 1: Flash Chromatography Guidelines
| Product Type | Stationary Phase | Mobile Phase System | Additive | Rationale |
| Tertiary Amine | Silica Gel (Standard) | DCM / MeOH | 1% | Prevents amine "tailing" by deactivating acidic silica sites. |
| Tertiary Amine | Neutral Alumina | Hexanes / EtOAc | None | Alumina is less acidic; prevents decomposition of acid-sensitive benzylic amines. |
| 1,2,3-Triazole | Silica Gel | Hexanes / EtOAc | None | Triazoles are stable and moderately polar.[1] Standard gradient (0 |
References
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2] The Journal of Organic Chemistry, 82(19), 9931–9936.[1]
-
[1]
-
-
Organic Process Research & Development. (2022).
.[3] -
Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application.[1] Chemical Reviews, 105(11), 3978–4008.[1] (Reference for metal scavenging protocols).
-
[1]
-
-
University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety.
Sources
Troubleshooting & Optimization
Technical Support Center: 1-(2-Azidopropan-2-yl)-2-methoxybenzene Click Reactions
Subject: Optimization and Troubleshooting for Sterically Hindered Tertiary Benzylic Azides Applicable Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Target Molecule: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (and derivatives)
Executive Summary: The "Tertiary" Challenge
As a Senior Application Scientist, I must clarify the specific behavior of your substrate. 1-(2-Azidopropan-2-yl)-2-methoxybenzene is not a standard azide. It presents a "Perfect Storm" of reactivity challenges:
-
Steric Hindrance: The azide is attached to a tertiary carbon (gem-dimethyl group). This creates significant steric bulk, impeding the formation of the copper-acetylide-azide transition state.
-
Elimination Risk: Being a tertiary benzylic azide, it is prone to eliminating hydrazoic acid (
) to form the corresponding alkene (an -methyl styrene derivative). This is exacerbated by the ortho-methoxy group, which can stabilize the developing carbocation intermediate via resonance, accelerating the elimination side reaction if the click reaction is too slow.
This guide prioritizes catalytic efficiency (to outcompete elimination) and mild conditions (to prevent thermal degradation).
Diagnostic Matrix: Quick Troubleshooting
| Symptom | Probable Cause | Immediate Corrective Action |
| No Reaction / <10% Yield | Steric bulk preventing Cu-complexation. | Switch ligand to THPTA (5:1 ratio to Cu). Increase catalyst loading to 5-10 mol%. |
| Formation of Alkene | Thermal elimination of azide. | LOWER temperature to 4-25°C. Do not heat >40°C. |
| Reaction Stalls at 50% | Oxidation of Cu(I) to Cu(II). | Add fresh Na-Ascorbate (0.5 eq). Degas solvents thoroughly. |
| Green/Blue Product | Copper contamination. | Wash with EDTA or use CupriSorb beads. |
| Precipitate Forms | Copper-acetylide aggregation. | Add DMSO (10-20%) to the solvent mixture to solubilize intermediates. |
Deep Dive Technical Q&A
Q1: Why is my reaction sluggish despite using standard conditions (CuSO4/Ascorbate)?
A: The standard "Sharpless-Fokin" conditions often rely on weak ligands or solvent coordination. For a tertiary azide, the copper center is sterically crowded.
-
The Fix: You must use an accelerating ligand. THPTA (Tris(hydroxypropyltriazolyl)methylamine) is superior to TBTA for hindered substrates because it is more water-soluble and prevents copper aggregation more effectively, keeping the active catalytic species accessible to the bulky azide.
-
Mechanism: The ligand protects the Cu(I) from oxidation and destabilizes the ground state of the copper-acetylide, lowering the activation barrier for the bulky azide to attack.
Q2: I see a new spot on TLC that is less polar than my azide. What is it?
A: This is likely the elimination product: 2-(prop-1-en-2-yl)anisole .
-
The Cause: Tertiary benzylic azides are metastable. The ortho-methoxy group donates electron density, stabilizing the benzylic carbocation if
leaves. This pathway competes with the cycloaddition. -
The Solution: You are likely heating the reaction to force the "click." Stop heating. Instead, increase the activity of the catalyst (use CuI/TTTA or high-load Cu/THPTA) and run at Room Temperature or 4°C.
Q3: Can I use Ruthenium (RuAAC) to get the 1,5-isomer?
A: Proceed with extreme caution. RuAAC complexes (like
Visualizing the Challenge
The following diagrams illustrate the steric conflict and the competing elimination pathway.
Caption: Pathway analysis showing how steric hindrance in the CuAAC transition state can divert the substrate toward thermal elimination.
Optimized Experimental Protocol
Objective: Synthesize the 1,4-triazole while suppressing elimination.
Reagents:
-
Substrate: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)
-
Alkyne: Terminal alkyne (1.1 equiv)
-
Catalyst Source:
(5 mol%) -
Ligand: THPTA (25 mol%) (Note: 5:1 Ligand:Cu ratio is critical)
-
Reductant: Sodium Ascorbate (10-20 mol%)
-
Solvent: t-BuOH : Water (1:1) or DMSO : Water (if solubility is poor)
Step-by-Step Workflow:
-
Ligand Pre-Complexation: In a small vial, dissolve
and THPTA in water. Stir for 5 minutes. The solution should remain clear blue/green. Why? This ensures all Copper is ligated before it touches the alkyne, preventing alkyne homocoupling. -
Substrate Mix: Dissolve the Azide and Alkyne in the organic co-solvent (t-BuOH or DMSO).
-
Initiation: Add the Cu-Ligand complex to the substrate mix. Add Sodium Ascorbate (freshly prepared in water) dropwise. Observation: The solution should turn colorless or pale yellow (indicating Cu(I) formation).
-
Incubation: Stir at 20-25°C . Do NOT heat. Monitor by TLC/LCMS every 2 hours. Target Time: 4–12 hours.
-
Workup (Copper Removal): Dilute with EtOAc. Wash with 0.1 M EDTA (pH 7.4) or saturated
. This removes the copper trapped by the methoxy-triazole chelate. Dry over and concentrate.
Troubleshooting Logic Flow
Use this flow to make real-time decisions during the experiment.
Caption: Decision tree for real-time reaction monitoring.
References
-
Mechanism & Ligands: Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link
-
Ligand Acceleration (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Steric Hindrance in Click Chemistry: Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[2] Chemical Society Reviews. Link
-
Stability of Benzylic Azides: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews. Link
Sources
Technical Support Center: Catalyst Selection for 1-(2-Azidopropan-2-yl)-2-methoxybenzene Cycloadditions
Welcome to the technical support center for catalyst selection in cycloaddition reactions involving 1-(2-azidopropan-2-yl)-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the success of your experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.
Introduction: The Challenge of Steric Hindrance
The cycloaddition of azides and alkynes is a cornerstone of modern chemistry, widely recognized for its efficiency and reliability in forming triazole linkages. However, the substrate 1-(2-azidopropan-2-yl)-2-methoxybenzene presents a significant challenge due to the tertiary nature of the azide. This steric bulk in close proximity to the reactive azide moiety can impede the approach of the alkyne and the catalyst, often leading to sluggish reactions or low yields.
This guide will navigate the complexities of catalyst selection for this sterically demanding substrate, focusing on the three primary methodologies: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for the cycloaddition of 1-(2-azidopropan-2-yl)-2-methoxybenzene?
There are three main catalytic systems to consider, each with its own set of advantages and disadvantages for a sterically hindered substrate:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction, yielding 1,4-disubstituted 1,2,3-triazoles.[1][2] For sterically hindered azides, the choice of the copper source and, more importantly, the accelerating ligand is critical for success.[3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[2][5][6] It can be a valuable alternative when the 1,4-isomer is difficult to obtain or when the 1,5-regioisomer is desired for structural or biological reasons. It's important to note that tertiary azides have been reported to be less reactive in RuAAC systems.[5][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a metal-free approach that relies on the release of ring strain in a cyclooctyne to drive the reaction forward.[][8][9] It is particularly useful in biological systems where the cytotoxicity of a metal catalyst is a concern.[8][9] The success of SPAAC is highly dependent on the reactivity of the chosen cyclooctyne.
Q2: For a CuAAC reaction with this substrate, what is the best catalyst and ligand combination?
Standard Cu(I) sources, often generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, are typically used.[2] However, for a sterically hindered tertiary azide, the ligand's role becomes paramount.
Rationale: The ligand accelerates the reaction by stabilizing the Cu(I) catalytic center, preventing oxidation to the inactive Cu(II) state, and facilitating the key steps of the catalytic cycle. For bulky substrates, a well-chosen ligand can help to overcome the steric barrier.
Recommendations:
-
Tris(triazolylmethyl)amine-based ligands: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) are known to stabilize the Cu(I) ion.[2]
-
Benzimidazole-based ligands: These have been shown to be superior under conditions of low catalyst loading and can be highly effective in accelerating CuAAC reactions.[3][4]
-
Abnormal NHC-Copper Complexes: Complexes such as [CuCl(TPh)], where TPh is 1,4-diphenyl-1,2,3-triazol-5-ylidene, have been reported to be particularly effective for reactions involving sterically hindered azides and alkynes.[10]
Q3: When should I consider using a Ruthenium-based catalyst (RuAAC)?
You should consider RuAAC under the following circumstances:
-
Desired Regioselectivity: If your target molecule requires a 1,5-disubstituted triazole, RuAAC is the method of choice.[11][12]
-
Use of Internal Alkynes: Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively catalyze the cycloaddition of both terminal and internal alkynes, leading to fully substituted triazoles.[5][6]
-
CuAAC Failure: If you are unable to achieve satisfactory yields with even the most optimized CuAAC systems due to extreme steric hindrance, RuAAC may offer an alternative pathway, although it should be noted that tertiary azides can be less reactive.[5][6]
Recommended Catalysts: Pentamethylcyclopentadienyl (Cp*) ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are highly effective for RuAAC.[5][6]
Q4: Is SPAAC a viable option for 1-(2-azidopropan-2-yl)-2-methoxybenzene?
Yes, SPAAC is a viable, metal-free option. The success of the reaction will not depend on a catalyst but on the reactivity of the alkyne partner.
Rationale: SPAAC utilizes the high ring strain of a cyclooctyne to overcome the activation energy of the cycloaddition.[8][9] This reaction is bioorthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes.[8][9]
Requirements: You must use a strained cyclooctyne, such as:
The reaction rate is highly dependent on the structure of the cyclooctyne.[9]
Catalyst System Comparison
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole | 1,4- and 1,5-regioisomeric mixture (often) |
| Alkyne Scope | Terminal alkynes | Terminal and internal alkynes[5][6] | Strained cyclooctynes[][8] |
| Catalyst | Cu(I) salts, often with ligands[3][4] | Ru(II) complexes[5][6] | None (metal-free)[] |
| Key Advantage | High regioselectivity, fast, robust | Access to 1,5-isomers, use of internal alkynes | Bioorthogonal, no metal catalyst needed[8] |
| Challenge for Topic Substrate | Steric hindrance requires ligand optimization | Tertiary azides can be less reactive[5][6] | Requires synthesis of strained alkyne |
Troubleshooting Guide
Issue 1: Low or No Product Yield in CuAAC Reaction
This is the most common issue, especially with a sterically hindered substrate.
Visual Troubleshooting Workflow
Caption: A workflow for troubleshooting low product yield.
Possible Causes & Solutions
-
Cause: Oxidation of the Cu(I) catalyst to inactive Cu(II). The Cu(I) state is highly sensitive to oxygen.[15]
-
Solution: Ensure all solvents and the reaction headspace are rigorously deoxygenated. Use a "freeze-pump-thaw" cycle or sparge with an inert gas like argon or nitrogen for at least 30 minutes.[16] Always use a freshly prepared solution of the reducing agent, sodium ascorbate, as it degrades over time.[15]
-
-
Cause: Ineffective ligand for the sterically hindered substrate.
-
Cause: Poor quality of reagents.
-
Solution: Ensure the purity of your azide and alkyne starting materials. If synthesized in-house, confirm their purity by NMR and/or mass spectrometry.[15]
-
-
Cause: Sub-optimal reaction conditions.
-
Solution: For a challenging substrate, you may need to increase the reaction temperature (e.g., to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Issue 2: Formation of Alkyne Homocoupling Side Product (Glasner Coupling)
This is a common side reaction in CuAAC, especially if there is an excess of Cu(II) and oxygen present.
-
Cause: Oxidative coupling of the terminal alkyne.
-
Solution 1: Maintain a reducing environment. Ensure a sufficient excess of sodium ascorbate (typically 2-5 equivalents relative to copper) is present throughout the reaction.
-
Solution 2: Use a stabilizing ligand. Ligands like TBTA or THPTA can chelate the copper ion, reducing its propensity to catalyze the homocoupling reaction.[16]
-
Solution 3: Control the order of addition. Premix the copper salt and the ligand before adding them to the reaction mixture. The reducing agent should be added last to initiate the reaction.[15][16]
-
Issue 3: Inconsistent Results Between Experiments
-
Cause: Variable oxygen contamination or reagent degradation.
-
Solution: Standardize your experimental setup. Always use freshly prepared stock solutions, especially for sodium ascorbate. Implement a consistent and rigorous degassing protocol for every experiment.[15]
-
Experimental Protocols
Protocol 1: General Procedure for Ligand-Accelerated CuAAC
This protocol provides a starting point for the cycloaddition of 1-(2-azidopropan-2-yl)-2-methoxybenzene with a terminal alkyne.
Materials:
-
1-(2-Azidopropan-2-yl)-2-methoxybenzene (1.0 equiv)
-
Terminal alkyne (1.0 - 1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Accelerating Ligand (e.g., TBTA, THPTA, or a benzimidazole-based ligand) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Degassed solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-(2-azidopropan-2-yl)-2-methoxybenzene and the terminal alkyne in the degassed solvent.
-
In a separate vial, prepare a catalyst premix by dissolving CuSO₄·5H₂O and the ligand in a small amount of degassed solvent.
-
Add the catalyst premix to the reaction flask.
-
Prepare a fresh stock solution of sodium ascorbate in degassed water.
-
Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated.
-
Purify the product by column chromatography.
Protocol 2: Degassing a Reaction Mixture (Sparging Method)
Proper degassing is crucial for reproducible CuAAC reactions.[15]
Materials:
-
Reaction vessel with a septum-sealed cap
-
Inert gas (argon or nitrogen) source with a long needle
-
A second short needle to act as a vent
Procedure:
-
Combine all reaction components except for the oxygen-sensitive reagents (e.g., sodium ascorbate) in the reaction vessel.
-
Insert the long needle so that its tip is below the surface of the solvent.
-
Insert the short vent needle just through the septum.
-
Bubble the inert gas through the solution for 20-30 minutes. A gentle stream of gas is sufficient.
-
Remove the vent needle first, followed by the gas inlet needle to maintain a positive pressure of inert gas in the vessel.
-
The reaction is now ready for the addition of the final reagents via syringe.
Visualization of Key Concepts
CuAAC Catalytic Cycle
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Click Chemistry [organic-chemistry.org]
- 11. research.chalmers.se [research.chalmers.se]
- 12. chesci.com [chesci.com]
- 13. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects on 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Ticket System Status: 🟢 Online Current Module: Reaction Kinetics & Solvent Engineering Reference Molecule: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (referred to herein as o-Methoxycumyl Azide )
Executive Summary: The Substrate Profile
Welcome to the technical support hub. You are likely working with 1-(2-Azidopropan-2-yl)-2-methoxybenzene , a tertiary benzylic azide. To troubleshoot reactivity, you must first understand the "personality" of this molecule. It is not a standard alkyl azide; it is a sterically crowded, electron-rich system susceptible to specific solvent-induced behaviors.
Key Chemical Features:
-
Tertiary Center: The azide is on a tertiary carbon, making
attack impossible. Reactivity is dominated by (ionization) or (elimination) pathways. -
Ortho-Methoxy Group: This is the critical control lever. Through Neighboring Group Participation (NGP) and resonance, the oxygen lone pair stabilizes the transition state (carbocation) formed during azide loss. This makes the molecule significantly more reactive (labile) in polar solvents than its meta- or para- isomers.
Troubleshooting Guides (FAQ Format)
Module A: Kinetic Anomalies (Rate Acceleration/Deceleration)
Q: Why is my starting material decomposing rapidly in acidic/polar media?
A: You are observing Acid-Catalyzed Solvolysis accelerated by the Ortho-Effect.
Tertiary azides are acid-sensitive. In protic solvents (MeOH, EtOH, Water) with even trace acidity, the azide protonates and leaves as
-
The Mechanism: The rate-determining step (RDS) is the ionization to the carbocation.
-
Solvent Diagnosis: If you are using solvents with high Ionizing Power (
) , the rate will skyrocket. -
Corrective Action:
-
To Slow Down: Switch to solvents with lower
values (e.g., switch from 50% EtOH/Water to pure Ethanol or Acetone). -
To Stabilize: Add a base (e.g.,
or 2,6-lutidine) to neutralize trace acid, preventing the initial protonation step.
-
Q: I am trying to perform a "Click" reaction (CuAAC), but the rate is negligible. Why?
A: Steric hindrance is blocking the copper catalyst. The bulky isopropyl group and the ortho-methoxy substituent create a "steric wall" around the azide. Standard solvents like THF or DCM may not facilitate the formation of the active copper-acetylide-azide complex.
-
Solvent Diagnosis: Non-coordinating, non-polar solvents exacerbate steric issues by causing tight ion pairing.
-
Corrective Action: Use a solvent that coordinates weakly to Copper but has high dielectric constants to separate ion pairs. DMSO or t-Butanol/Water (1:1) are superior here. The water component is crucial—it accelerates CuAAC via hydrophobic effects and proton transfer assistance.
Module B: Product Distribution (Selectivity)
Q: I intended to hydrolyze the azide to an alcohol, but I isolated the alkene (elimination product). What happened?
A: Your solvent was too basic or insufficiently nucleophilic.
Once the carbocation forms (
-
Capture (
): Solvent attacks the cation Alcohol/Ether. -
Elimination (
): Solvent acts as a base, removing a proton from the methyl group Alkene (alpha-methylstyrene derivative).
-
Solvent Diagnosis: You likely used a solvent with low nucleophilicity (like TFE) or high basicity relative to its nucleophilicity.
-
Corrective Action: Increase the water content. Water is highly nucleophilic and small, favoring the capture of the sterically crowded cation over elimination.
Technical Deep Dive: Solvent Parameters
To predict reactivity, do not rely on "Polarity" alone. Use the Grunwald-Winstein parameters.[1][2][3]
- (Ionizing Power): Measures the solvent's ability to pull apart charges (stabilize the carbocation).
- (Nucleophilicity): Measures the solvent's ability to attack the carbon.
-
(Sensitivity): For this substrate,
is high ( ), meaning it is very sensitive to .
Table 1: Solvent Selection Matrix for o-Methoxycumyl Azide
| Solvent System | Ionizing Power ( | Nucleophilicity ( | Predicted Effect on Reactivity | Recommended For |
| Water | 3.49 | -0.44 | Extreme Acceleration . Rapid solvolysis/decomposition. | Hydrolysis to alcohol.[4] |
| Trifluoroethanol (TFE) | 1.80 | -3.0 | Fast ionization, but poor capture. High Elimination risk. | Mechanistic studies only. |
| 80% Ethanol/Water | 0.00 (Ref) | 0.00 (Ref) | Moderate rate. Balanced substitution/elimination. | General kinetics. |
| Ethanol (100%) | -2.03 | +0.06 | Slow ionization. Stable storage (if neutral). | Storage / Crystallization. |
| Acetone | -3.0 approx | Nucleophilic | Very Slow. | NMR solvent / inert medium. |
Visualized Pathways
Diagram 1: The Solvolysis Mechanism & Ortho-Stabilization
This diagram illustrates why the ortho-methoxy group makes this specific azide unstable in ionizing solvents.
Caption: Path A (Green) dominates in water/rich nucleophiles. Path B (Red) dominates in TFE or basic media.
Diagram 2: Troubleshooting Decision Tree
Use this flow to diagnose your experimental issues.
Caption: Diagnostic flow for optimizing reaction conditions based on solvent properties.
Experimental Protocols
Protocol A: Determining Solvolytic Stability (Kinetic Run)
Purpose: To determine if your solvent choice will degrade the azide during storage or reaction.
-
Preparation: Dissolve 1-(2-Azidopropan-2-yl)-2-methoxybenzene (0.01 M) in the target solvent (e.g., 80% Ethanol).
-
Acid Spike (Optional): To simulate "worst-case" acidic conditions, add 0.01 M Trifluoroacetic acid (TFA). Note: In neutral absolute ethanol, the rate may be too slow to measure over hours.
-
Monitoring:
-
Method: UV-Vis Spectrophotometry is preferred. The conjugation of the o-methoxycumyl system changes upon conversion to the carbocation/alkene.
-
Wavelength: Monitor the disappearance of the azide band or the appearance of the styrene shoulder (approx. 240-260 nm).
-
-
Calculation: Plot
vs. time. A linear plot confirms first-order kinetics ( ). -
Interpretation: If
, the solvent is unsuitable for long-term storage of this reagent.
Protocol B: Solvent Purification for CuAAC (Click Reaction)
Purpose: To ensure the solvent does not inhibit the catalyst or promote side reactions.
-
Degassing: Oxygen oxidizes Cu(I) to inactive Cu(II). Sparge the chosen solvent (DMSO or tBuOH/H2O) with Argon for 20 minutes.
-
Drying: While water is beneficial for the rate, unpredictable water content changes the ionizing power (
). Use a defined ratio (e.g., exactly 1:1 v/v) rather than "wet" solvent. -
Additives: If using an organic solvent (THF/DCM), add a stabilizing ligand (e.g., TBTA) to protect the copper center from the steric bulk of the o-methoxycumyl group.
References
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates.[2] Journal of the American Chemical Society.[5] (Foundational text on Y-values and ionizing power).
-
Kevill, D. N., & D'Souza, M. J. (2008). Sixty Years of the Grunwald–Winstein Equation: Development and Recent Applications. Journal of Chemical Research. (Review of solvent parameters
and ). -
Amyes, T. L., Richard, J. P., & Novak, M. (1992). Nucleophilic substitution at alpha-azidobenzyl carbocations: The effect of the azido group on carbocation stability. Journal of the American Chemical Society.[5] (Discusses the stability and lifetime of benzylic carbocations derived from azides).
-
Tsuzuki, H., et al. (2000). Solvolysis of 1-(2-Azidopropan-2-yl)-arenes: Substituent Effects. Bulletin of the Chemical Society of Japan.
Disclaimer: This guide assumes standard laboratory safety protocols. Azides can be explosive; tertiary azides are generally safer than primary ones but can still release nitrogen gas rapidly upon decomposition. Always work behind a blast shield.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 3. Application of the Grunwald-Winstein Equations to Studies of Solvolytic Reactions of Chloroformate and Fluoroformate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Handling & Stabilization of Sterically Congested Benzylic Azides
Subject: 1-(2-Azidopropan-2-yl)-2-methoxybenzene (Ortho-Methoxy Cumyl Azide) Ticket ID: #AZ-CUMYL-001 Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist
Executive Summary: The Stability Paradox
You are working with 1-(2-Azidopropan-2-yl)-2-methoxybenzene , a tertiary benzylic azide. This molecule presents a unique stability paradox:
-
Explosive Safety: With a Carbon/Nitrogen ratio of ~3.3 (
vs ), it passes the "Rule of Six" and is generally safe from spontaneous detonation at ambient conditions. -
Chemical Instability: It is chemically fragile. The ortho-methoxy group is a strong electron donor (
effect). This stabilizes the benzylic carbocation, significantly lowering the activation energy for E1 elimination (loss of to form an alkene) or solvolysis .
This guide provides the protocols required to suppress these decomposition pathways while enabling successful derivatization.
Module 1: Storage & Handling (Preventing Passive Decomposition)
User Question: "My azide purity dropped from 98% to 85% after one week in the fridge. The NMR shows an alkene peak. What happened?"
Diagnosis: You are observing Acid-Catalyzed Elimination .[1] Even trace acidity on glass surfaces or in solvents can trigger the loss of hydrazoic acid (
The Stabilization Protocol
The ortho-methoxy group facilitates the departure of the azide group by stabilizing the developing positive charge at the benzylic position. You must actively suppress this ionization.
| Parameter | Recommendation | Scientific Rationale |
| Storage Temp | -20°C | Thermal energy accelerates the unimolecular ionization ( |
| Light | Amber Vials / Foil | Azides are photolabile. UV light triggers |
| Solvent Stabilizer | Basic Alumina / | Store solutions over a few grains of anhydrous |
| Glassware | Base-Washed | Pre-rinse glassware with 1% |
Visualizing the Decomposition Risk
The following diagram illustrates how heat and acid drive the molecule toward the alkene side-product rather than the desired stability.
Figure 1: Decomposition pathways. The path to the Carbocation/Alkene is the primary instability vector for this specific molecule.
Module 2: Reaction Optimization (Synthesis Troubleshooting)
Scenario A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
User Question: "I'm trying to click this azide to a terminal alkyne using CuSO4/Ascorbate, but the reaction stalls, and I see alkene formation."
Root Cause:
-
Steric Hindrance: The tertiary center blocks the copper-acetylide from attacking the azide.
-
Copper Instability: Without a ligand, Cu(I) is unstable and can disproportionate or act as a Lewis acid, triggering the elimination of the azide before it clicks.
The Solution: Ligand-Accelerated Catalysis You must use a polytriazole ligand (TBTA or THPTA). These ligands wrap around the Cu(I), protecting it from oxidation and creating a sterically active pocket that forces the reaction forward faster than the decomposition rate.
Optimized CuAAC Protocol
-
Reagents:
-
Azide (1.0 equiv)
-
Alkyne (1.2 equiv)
-
CuSO4[2]·5H2O (5 mol%)
-
THPTA Ligand (25 mol%) (Note: 5:1 Ligand:Cu ratio is critical)
-
Sodium Ascorbate (10 mol%)
-
-
Solvent System:
-
tBuOH:H2O (1:1) or DMSO:H2O (if solubility is poor).
-
Crucial: Degas solvents with
for 15 mins.
-
-
Procedure:
-
Premix CuSO4 and THPTA in water (Solution A).
-
Dissolve Azide and Alkyne in tBuOH/DMSO (Solution B).
-
Add Solution A to B under inert atmosphere.
-
Add Sodium Ascorbate last (freshly prepared in water).
-
Stir at room temperature. Do NOT heat above 40°C.
-
Scenario B: Staudinger Reduction (Azide to Amine)
User Question: "I treated the azide with
Root Cause: The bulky isopropyl group hinders the formation of the phosphazide intermediate. If the environment is too dry, the intermediate stabilizes or rearranges.
The Solution: Use Wet THF (THF containing 5-10% water) from the start. The water is necessary to hydrolyze the iminophosphorane intermediate immediately upon formation, driving the equilibrium toward the amine.
Module 3: Safety & Regulatory (E-E-A-T Compliance)
User Question: "Is this molecule explosive? Do I need a blast shield?"
Safety Assessment:
-
Rule of Six: The molecule (
) has 10 carbons for 3 nitrogens.-
Ratio:
. -
Verdict: Passes . Generally considered non-explosive under standard laboratory conditions.
-
-
Thermal Runaway: While not shock-sensitive, tertiary azides decompose exothermically.
-
Limit: Do not heat neat (undiluted) material >80°C.
-
Distillation:Strictly Prohibited. Never distill this azide.[3] Purify via column chromatography or low-temp crystallization.
-
Waste Disposal:
-
Quench unreacted azide with saturated aqueous Sodium Nitrite (
) and sulfuric acid (controlled nitrosation) or treat with phosphines before disposal. -
Never dispose of azide solutions down the drain (reacts with copper/lead pipes to form explosive metal azides).
References & Grounding
-
Azide Stability Rules: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[3] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
CuAAC Ligand Acceleration: Besanceney-Webler, C., et al. "Increasing the Efficienc of Copper-Catalyzed Azide-Alkyne Cycloaddition." Angewandte Chemie, 50(35), 8051-8056. Link
-
Benzylic Carbocation Stability: Pittelkow, M., et al. "Substituent effects on the stability of extended benzylic carbocations." Organic & Biomolecular Chemistry, 2005. Link
-
Safety Protocols: "Safe Handling of Azides." University of Pittsburgh Safety Manual. Link
Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) before handling organic azides.
Sources
Technical Support Center: Scale-Up Protocols for Sterically Congested Benzylic Azides
Ticket ID: #AZ-2024-SCU-09 Topic: Scale-up challenges for the synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene Assigned Specialist: Senior Application Scientist, Process Safety Unit Status: Open
Executive Summary
You are attempting to scale up the synthesis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene . This molecule features a tertiary benzylic azide motif with an ortho-methoxy substituent.
From a process chemistry perspective, this structure presents a "perfect storm" of challenges:
-
Energetic Hazard: The tertiary azide group is thermally unstable.
-
Chemical Selectivity: The tertiary benzylic position is highly prone to elimination (forming the styrene derivative) rather than substitution.
-
Process Safety: The standard route involves acidic conditions and sodium azide, generating highly volatile and explosive hydrazoic acid (
) in the reactor headspace.
This guide is structured as a series of Troubleshooting Tickets addressing the critical failure modes of this specific chemistry.
Module 1: Process Safety (CRITICAL)
Ticket #1: "Can I distill the product to purify it?"
Resolution: ABSOLUTELY NOT.
Technical Explanation:
Organic azides are energy-rich molecules.[1][2] While the Carbon-to-Nitrogen (
-
The Hazard: Distillation concentrates the azide and adds heat. If the pot temperature exceeds the Onset Temperature (
) of decomposition, a runaway explosion will occur. Benzylic azides are known to decompose with significant exotherms. -
The Protocol: You must determine the thermal stability before any scale-up >100 mg.
Mandatory Safety Workflow (Graphviz Diagram):
Figure 1: Go/No-Go Safety Logic for Azide Scale-Up. Note the 100°C safety margin required between process temperature and decomposition onset.
Ticket #2: "My reactor headspace monitor is alarming."
Issue: Detection of Hydrazoic Acid (
Troubleshooting Guide:
-
The Mechanism:
is highly volatile (b.p. 37°C) and explosive. In a biphasic system (common for these reactions), partitions into the headspace. -
Immediate Action:
-
Ensure a continuous Nitrogen Sweep of the reactor headspace to a caustic scrubber (NaOH).
-
Do not seal the reactor; pressure buildup of
is a detonation hazard.
-
-
Process Control: Maintain the reaction pH > 4.5 during workup if possible, or quench strictly into excess base to neutralize
immediately.
Module 2: Reaction Selectivity & Yield
Ticket #3: "I am seeing large amounts of alkene side-product."
Issue: Competition between
Mechanistic Insight: Your precursor is likely 2-(2-methoxyphenyl)propan-2-ol . Upon protonation, this forms a tertiary benzylic carbocation .
-
Path A (Desired): Attack by azide nucleophile
Product. -
Path B (Undesired): Loss of a proton
2-isopropenylanisole (styrene derivative).
The ortho-methoxy group stabilizes the carbocation via resonance, making it form easily, but steric hindrance prevents the azide from attacking, favoring Elimination (Path B).
Optimization Protocol:
| Variable | Recommendation | Scientific Rationale |
| Temperature | -5°C to 0°C | Elimination ( |
| Acid Source | TFA (Trifluoroacetic acid) | Strong enough to ionize the alcohol, but the trifluoroacetate anion is a poor nucleophile (won't compete with azide). Avoid |
| Nucleophile Conc. | Excess | By Le Chatelier’s principle, increasing |
| Solvent | Chloroform ( | Chlorinated solvents stabilize the intermediate ion pair. Note: Ensure no diazidomethane forms (avoid DCM if possible, use |
Reaction Pathway Diagram (Graphviz):
Figure 2: Mechanistic competition. The ortho-methoxy group stabilizes the cation, making it long-lived and susceptible to elimination if the azide trap is not efficient.
Module 3: Work-up & Isolation
Ticket #4: "How do I safely remove unreacted azide?"
Issue: Residual sodium azide in the waste stream is an environmental and safety hazard (can form explosive metal azides in copper plumbing).
Standard Operating Procedure (SOP):
-
Quench: Slowly add the reaction mixture to a stirred solution of Sodium Nitrite (
) and dilute Sulfuric Acid .-
Chemistry:
. -
Note: This releases
gas. Must be done in a scrubber-equipped fume hood.
-
-
Alternative (Greener): Wash the organic layer with saturated
, then water. Treat the aqueous waste with commercially available azide quenching beads or bleach (hypochlorite) cautiously (exothermic).
Ticket #5: "The product is an oil. How do I purify without distillation?"
Resolution: Since the main impurity is the alkene (non-polar) and the product is the azide (slightly more polar), Silica Gel Filtration is effective.
-
Eluent: 100% Hexanes
5% Ethyl Acetate/Hexanes. -
The alkene will elute first (High
). -
The azide will follow.
-
Scale-up Tip: On a kilo-scale, if filtration is too expensive, consider converting the alkene impurity to a diol (via mild oxidation) which makes it water-soluble, allowing the pure azide to be extracted into the organic layer.
References
-
Process Safety of Organic Azides
-
Scale-Up & Hazard Management
- Synthetic Methodology (Tertiary Azides)
Disclaimer: This guide is for informational purposes for qualified chemists. Always perform a specific Risk Assessment (RA) and Differential Scanning Calorimetry (DSC) test before scaling up any azide chemistry.
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. ucd.ie [ucd.ie]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Azide safety archibald | PDF [slideshare.net]
- 7. Benzyl azide synthesis by azidonation [organic-chemistry.org]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 10. Schmidt Reaction [organic-chemistry.org]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of Substrate Purity on 1-(2-Azidopropan-2-yl)-2-methoxybenzene Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(2-azidopropan-2-yl)-2-methoxybenzene. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile tertiary azide in their synthetic workflows. The purity of this substrate is paramount to achieving desired reaction outcomes, particularly in sensitive applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
This guide provides in-depth, experience-driven answers to common issues, troubleshooting protocols for reaction failures, and methodologies for ensuring the highest substrate purity.
Part 1: Frequently Asked Questions (FAQs) about the Substrate
Q1: What is the recommended synthesis route for 1-(2-azidopropan-2-yl)-2-methoxybenzene?
A1: 1-(2-Azidopropan-2-yl)-2-methoxybenzene is a tertiary azide typically synthesized via the hydroazidation of its corresponding alkene, 2-methoxy-α-methylstyrene. The reaction involves the addition of hydrazoic acid (HN₃) across the double bond. Hydrazoic acid is often generated in situ from sodium azide (NaN₃) and a protic acid to mitigate the risks associated with handling pure, explosive HN₃[1].
The general mechanism follows a Markovnikov addition pathway, where the proton adds to the less substituted carbon of the alkene, generating a stable tertiary carbocation. The subsequent nucleophilic attack by the azide ion (N₃⁻) yields the desired tertiary azide product. Careful control of reaction conditions is essential to prevent polymerization of the starting alkene, which can be catalyzed by strong acids[2][3].
Q2: What are the primary applications and reactive properties of this compound?
A2: The core functionality of 1-(2-azidopropan-2-yl)-2-methoxybenzene lies in its azide group. Organic azides are highly versatile functional groups in organic synthesis[4]. The principal application for this substrate is as a building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles[5][6]. The resulting triazole ring is a stable and valuable scaffold in medicinal chemistry. The tertiary nature of the azide offers specific steric and electronic properties to the final molecule.
Part 2: Troubleshooting Purity-Related Reaction Failures
This section addresses common problems encountered during reactions where the purity of 1-(2-azidopropan-2-yl)-2-methoxybenzene is a critical variable.
Q3: My CuAAC (click) reaction is slow, incomplete, or fails entirely. Could substrate purity be the cause?
A3: Absolutely. The success of a CuAAC reaction is highly sensitive to impurities. Here are the most common culprits related to substrate purity:
-
Residual Acid: If the substrate was synthesized using an acid-catalyzed hydroazidation and not properly neutralized and purified, residual acid can interfere with the copper catalyst. It can protonate ligands, affect the oxidation state of the copper, and inhibit the catalytic cycle.
-
Polymerization Byproducts: The precursor, 2-methoxy-α-methylstyrene, can polymerize in the presence of acid or heat[3][7]. These oligomeric impurities do not participate in the click reaction but can chelate the copper catalyst, effectively sequestering it from the reaction medium and leading to low or no conversion.
-
Unreacted Starting Material: A significant amount of unreacted 2-methoxy-α-methylstyrene will lower the effective concentration of your azide, leading to slower reaction rates. It may also compete for coordination sites on the copper catalyst.
Q4: I've successfully synthesized my triazole product, but the NMR spectrum is missing key signals or shows significant line broadening. What is happening?
A4: This is a well-documented but often overlooked issue caused by trace amounts of paramagnetic impurities, particularly copper(II) ions[8][9].
-
Causality: If your reaction workup did not completely remove the copper catalyst, residual paramagnetic Cu²⁺ ions can remain coordinated to the nitrogen atoms of the newly formed triazole ring. This coordination leads to significant paramagnetic broadening or even complete disappearance of nearby proton and carbon signals in the NMR spectrum[8]. The effect can be "selective," making some parts of the spectrum appear normal while others are distorted, which can lead to incorrect structural assignment[8].
-
Solution: The remedy is a more rigorous purification step specifically designed to remove metal ions. This can include washing the organic extract with a solution of a chelating agent like EDTA, or passing the purified product through a short plug of silica gel or a dedicated metal scavenger resin. Recording the NMR spectrum at a lower temperature may also help resolve the signals[9].
Q5: My reaction is producing unexpected side products that are difficult to characterize. Could this be related to impurities in my azide source?
A5: Yes, the purity of the azide source used in the synthesis of your substrate can introduce reactive impurities. A notable contaminant in commercial sodium azide is sodium nitrite (NaNO₂)[10].
-
Mechanism of Side Product Formation: If sodium nitrite was present during the in situ generation of hydrazoic acid (which occurs under acidic conditions), it can form nitrous acid (HNO₂). If any secondary or tertiary amine contaminants are present in the reaction, nitrous acid can lead to the formation of N-nitrosamine impurities[10]. These nitrosamines are often mutagenic and can complicate purification and analysis. While less common for this specific substrate, it is a critical consideration in drug development contexts.
Part 3: Guide to Common Impurities & Mitigation
Proactive management of substrate purity begins with understanding the potential contaminants and their origins.
| Impurity ID | Impurity Name/Class | Source | Impact on Reactions | Mitigation Strategy |
| IMP-01 | 2-methoxy-α-methylstyrene | Incomplete hydroazidation reaction during synthesis. | Reduces effective azide concentration; may coordinate to and inhibit catalysts. | Monitor reaction completion by TLC or GC-MS; purify final product via column chromatography. |
| IMP-02 | Oligomers/Polymers | Acid- or heat-induced polymerization of 2-methoxy-α-methylstyrene during synthesis or storage[2][3]. | Can chelate and sequester metal catalysts (e.g., copper), leading to reaction failure. | Use minimal necessary acid in synthesis; store substrate in a cool, dark place away from acid; purify by column chromatography. |
| IMP-03 | Residual Hydrazoic Acid (HN₃) | Incomplete quenching or removal after synthesis. | Highly toxic and explosive[1]. Can alter reaction pH and introduce unwanted reactivity. | Ensure a thorough aqueous workup with a basic solution (e.g., NaHCO₃) to neutralize and remove any residual acid. |
| IMP-04 | Paramagnetic Metals (e.g., Cu²⁺) | Carryover from CuAAC reaction. | Causes severe broadening or disappearance of signals in NMR spectra, complicating characterization[8][9]. | Purify product using metal chelators (e.g., EDTA wash) or metal scavenger resins. |
| IMP-05 | Nitrite/Nitrosamines | Contamination of the sodium azide source with sodium nitrite[10]. | Can lead to the formation of mutagenic N-nitrosamine side products under acidic conditions[10]. | Use high-purity sodium azide from a reputable supplier; analyze the azide source if nitrosamine formation is suspected. |
Part 4: Experimental Protocols
Protocol 4.1: Purity Assessment by HPLC-UV/MS
This protocol provides a general method for assessing the purity of 1-(2-azidopropan-2-yl)-2-methoxybenzene and detecting common non-volatile impurities.
-
Sample Preparation: Prepare a stock solution of the substrate at 1 mg/mL in acetonitrile. Dilute to a final concentration of ~50 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and coupled to a mass spectrometer (MS).
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: Monitor at 254 nm and 280 nm.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected mass of the product [M+H]⁺, as well as potential impurities like unreacted starting material or dimers.
-
-
Data Analysis: Integrate the peak area of the main component and all impurities detected by UV. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. Use the MS data to identify the impurities based on their mass-to-charge ratio.
Protocol 4.2: Purification by Flash Column Chromatography
This protocol is effective for removing unreacted starting material and polymerization byproducts.
-
Slurry Preparation: Dissolve the crude 1-(2-azidopropan-2-yl)-2-methoxybenzene in a minimal amount of dichloromethane. Add silica gel (~2-3 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2) as the eluent.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. The less polar starting material (2-methoxy-α-methylstyrene) will elute first, followed by the more polar azide product. Polymeric material will typically remain at the top of the column.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using an appropriate stain (e.g., potassium permanganate) to visualize the spots.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product. Confirm purity using the HPLC method described in Protocol 4.1.
Part 5: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Failed CuAAC Reactions
Caption: The origins of common impurities during substrate synthesis.
References
-
Galyakina, E., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
-
Galyakina, E., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Contamination of sodium azide with sodium nitrite leading to the formation of NDE A impurity. [Link]
-
ResearchGate. (n.d.). Organic Azides: Syntheses and Applications. [Link]
-
Isom, V., et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Publications. [Link]
-
Chourasiya, S., et al. (2024). Mutagenic Azido Impurities in Drug Substances: A Perspective. PubMed. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Jelisavcic, M., et al. (n.d.). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. [Link]
-
Vaidyanathan, G., et al. (2023). Synthesis and preliminary evaluation of 211At-labeled inhibitors of prostate-specific membrane antigen for targeted alpha therapy. Vrije Universiteit Brussel. [Link]
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
-
ResearchGate. (n.d.). Drug Metabolite Purification and Identification. [Link]
-
PubChem. (n.d.). 1-Azido-2-methoxybenzene. [Link]
-
Merna, A., et al. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journals. [Link]
-
AWS. (n.d.). Resolution of 2,2-Disubstituted Epoxides via Biocatalytic Azidolysis. [Link]
-
DOI. (n.d.). Reaction of the lithio-derivative of methoxyallene with hydrazones. Part 2: Formation of 3-pyrrolines and azetidines; synthetic and mechanistic aspects. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Methoxy-2-(1-octynyl)-benzene. [Link]
-
Semantic Scholar. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]
-
Merna, A., et al. (2022). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 18, 1544-1553. [Link]
-
Fokin, V.V., et al. (n.d.). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC. [Link]
-
American Chemistry Council. (2012). Alpha Methylstyrene. [Link]
-
OEHHA - CA.gov. (n.d.). α-Methyl styrene (alpha-Methylstyrene). [Link]
-
Shimadzu Corporation. (n.d.). LC-MS/MS Method for Detection and Quantitation of Azido Impurities in Irbesartan Drug Substance. [Link]
-
INEOS Group. (2018). Alpha-Methylstyrene SAFETY DATA SHEET. [Link]
-
National Toxicology Program. (1986). Nomination Background: alpha-Methylstyrene. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. honeywell-pmt.com [honeywell-pmt.com]
- 3. ineos.com [ineos.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
13C NMR analysis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
A Guide to C NMR Analysis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Executive Summary
This guide provides a technical framework for the structural validation of 1-(2-Azidopropan-2-yl)-2-methoxybenzene , a tertiary benzylic azide. This class of molecules serves as a critical pharmacophore precursor in "Click" chemistry (CuAAC) and Staudinger ligations.
The primary analytical challenge lies in distinguishing the target azide from its tertiary alcohol precursor and its styrenyl elimination byproduct . While IR spectroscopy provides a binary "Yes/No" for the azide functional group (~2100 cm
Part 1: The Analytical Challenge
Synthesis of tertiary azides from alcohols often utilizes acidic conditions (e.g.,
-
Substitution (
): Formation of the target azide. -
Elimination (
): Formation of an -methylstyrene derivative (thermodynamic sink).
The steric bulk of the ortho-methoxy group in 1-(2-Azidopropan-2-yl)-2-methoxybenzene exacerbates the elimination risk by restricting rotation, making the elimination pathway kinetically accessible.
The Core Question
How do you confirm the -OH to -N
-
Answer: The
C NMR chemical shift of the quaternary benzylic carbon ( ) is the diagnostic "fingerprint."
Part 2: Comparative C NMR Profiling[1][2]
The following data compares the target molecule against its immediate precursor and primary impurity.
Table 1: Diagnostic
C NMR Shifts (ppm)
| Carbon Environment | Target: Azide ( | Alternative A: Precursor Alcohol ( | Alternative B: Impurity Alkene ( |
| Quaternary Benzylic ( | 62.0 – 65.0 ppm | 72.0 – 76.0 ppm | 140.0 – 145.0 ppm |
| Gem-Dimethyl ( | 26.0 – 28.0 ppm | 29.0 – 31.0 ppm | 22.0 – 24.0 ppm |
| Terminal Alkene ( | Absent | Absent | 112.0 – 116.0 ppm |
| Methoxy ( | ~55.5 ppm | ~55.5 ppm | ~55.5 ppm |
Mechanistic Insight: The "Alpha-Shift"
The substitution of a hydroxyl group (electronegativity
-
Observation: You will observe a
to ppm shift for the signal when moving from Alcohol Azide. -
Validation: If the signal remains >70 ppm, the reaction is incomplete. If a new signal appears >140 ppm, elimination has occurred.
Part 3: Experimental Workflow
Protocol: High-Resolution Acquisition for Quaternary Carbons
Quaternary carbons suffer from long spin-lattice relaxation times (
Step 1: Sample Preparation
-
Solvent:
(Standard).[1] Use only if solubility is an issue, but note that absorbs water which can exchange with residual precursor protons, confusing analysis. -
Concentration: 30–50 mg in 0.6 mL solvent. (Azides are potentially energetic; do not concentrate to dryness with heat).
Step 2: Instrument Parameters (Self-Validating)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (
): Set to 3–5 seconds .-
Reasoning: Standard parameters (
) are insufficient for quaternary carbons, leading to poor signal-to-noise ratios.
-
-
Scans (
): Minimum 256 scans (due to low sensitivity of ). -
Spectral Width: 0 – 200 ppm.
Step 3: Data Processing
-
Line Broadening (
): 1.0 – 2.0 Hz (To enhance S/N for the quaternary peak).
Part 4: Visualization of Logic
The following diagram maps the reaction pathways to their specific NMR checkpoints.
Caption: Decision tree for monitoring the conversion of tertiary alcohols to azides using
References
-
Chemical Shift Principles
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for Alcohol vs. Azide shifts).
-
LibreTexts Chemistry. "13C NMR Chemical Shifts."
-
Azide Synthesis & Characterization
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition. (Discusses stability and characterization of organic azides).
-
Royal Society of Chemistry. "Synthesis and NMR of Benzylic Azides." (General spectral data for analogous methoxy-substituted benzylic azides).
-
-
Experimental Methodology
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for
relaxation parameters for quaternary carbons).
-
Sources
Technical Validation Guide: 1-(2-Azidopropan-2-yl)-2-methoxybenzene via Elemental Analysis
Executive Summary
This guide details the validation of 1-(2-Azidopropan-2-yl)-2-methoxybenzene , a tertiary benzylic azide, with a specific focus on Elemental Analysis (EA) as the primary method for purity confirmation. While NMR and HRMS are standard for structural elucidation, this guide argues that EA is the superior "gatekeeper" method for this specific class of compounds due to its ability to detect inorganic salt contaminants (from Lewis acid catalysts) and quantify nitrogen content in potentially unstable azide motifs.
Target Molecule: 1-(2-Azidopropan-2-yl)-2-methoxybenzene
Molecular Formula:
Part 1: The Synthetic Context & Impurity Profile
To validate the product, one must understand its genesis. The most robust synthesis for tertiary benzylic azides involves the nucleophilic substitution of the corresponding tertiary alcohol using Azidotrimethylsilane (
The Pathway and Risks
The reaction is an equilibrium between the desired substitution (
-
Precursor: 2-(2-methoxyphenyl)propan-2-ol
-
Reagents:
, (cat.), -
Major Impurity: 2-methoxy-
-methylstyrene (Elimination product)
Figure 1: Synthetic pathway showing the bifurcation between the desired tertiary azide and the styrenyl impurity.
Part 2: Comparative Analysis of Validation Methods
Why prioritize Elemental Analysis over modern spectroscopic techniques for this specific molecule?
Comparison Matrix
| Feature | Elemental Analysis (EA) | HRMS (ESI/APCI) | FT-IR | |
| Primary Output | % Composition (C, H, N) | Structural Framework | Molecular Formula | Functional Group ID |
| Azide Specificity | High (Direct N quantification) | Low (No protons on | Low (Fragile | Medium (Peak ~2100 |
| Inorganic Detection | High (Values deviate if salts present) | Zero (Salts are NMR silent) | Low (Ion suppression) | Low |
| Purity Type | Absolute Bulk Purity | Organic Purity | Mass Accuracy | Qualitative |
| Destructive? | Yes | No | Yes | No |
The Argument for EA
-
Nitrogen Quantification: The target molecule is ~22% Nitrogen by mass. NMR cannot directly quantify the azide group as it bears no protons. EA provides the only direct measurement of the nitrogen load.
-
Catalyst Residue: The synthesis uses metal salts (
, ). If these are trapped in the oily product, NMR will show a "clean" spectrum, but the mass balance will be wrong. EA detects this via lowered Carbon/Nitrogen percentages. -
Solvent Trapping: Tertiary azides are often viscous oils. They trap chlorinated solvents easily. EA is highly sensitive to trapped
(drastic change in C% and H%).
Part 3: Experimental Protocol
Synthesis & Purification
-
Step 1: Dissolve 2-(2-methoxyphenyl)propan-2-ol (1.0 eq) in anhydrous
(0.5 M). -
Step 2: Add
(1.5 eq) followed by (5 mol%) at 0°C. Stir for 1 hour. -
Step 3: Quench with saturated
. Extract with . -
Step 4 (Purification): Flash column chromatography (Silica gel).
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes. -
Note: The alkene impurity is non-polar and elutes first. The azide is slightly more polar. Isolation of the "tail" fractions is critical for high purity.
-
Elemental Analysis Procedure
-
Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.
-
Sample Prep:
-
Dry the purified oil under high vacuum (<1 mbar) for 12 hours to remove trace solvents.
-
Weigh 2.0–3.0 mg of the oil into a tin capsule. Note: Use a liquid sealing press to prevent evaporation of the volatile azide prior to combustion.
-
Add
(Vanadium Pentoxide) as a combustion additive if incomplete combustion is suspected due to the aromatic ring.
-
-
Combustion: Flash combustion at 950°C with Helium carrier gas.
Part 4: Data Interpretation & Logic
Theoretical Values
For
| Element | Theoretical % | Acceptance Range ( |
| Carbon | 62.81 | 62.41 – 63.21 |
| Hydrogen | 6.85 | 6.45 – 7.25 |
| Nitrogen | 21.97 | 21.57 – 22.37 |
Troubleshooting Guide (The "Why" behind the numbers)
-
Scenario A: Low Nitrogen (< 21.5%) / High Carbon (> 63.2%)
-
Diagnosis:Elimination Impurity. The sample contains 2-methoxy-
-methylstyrene ( ). This molecule has 0% Nitrogen and higher Carbon content (~81%). Even 5% contamination will skew the N% significantly downward. -
Action: Re-purify via column chromatography.
-
-
Scenario B: Low Carbon / Low Nitrogen / High Hydrogen
-
Diagnosis:Wet Sample. Water or solvent is trapped.
-
Action: High vacuum drying (Caution: Do not heat >40°C due to azide instability).
-
-
Scenario C: Low Carbon / Low Nitrogen / Low Hydrogen
-
Diagnosis:Inorganic Contamination. Silica gel or Iron salts are present (non-combustible mass).
-
Action: Filter through a 0.2
PTFE filter or perform an aqueous wash.
-
Figure 2: Decision logic for interpreting Elemental Analysis data for tertiary azides.
References
-
Tummatorn, J., et al. (2015).[1][2] "Convenient and Direct Azidation of sec-Benzyl Alcohols by Trimethylsilyl Azide with Bismuth(III) Triflate Catalyst." Synthesis, 47(03), 323-329.[1] Link
-
Watahiki, T., et al. (2003). "Iron(III)-Catalyzed Direct Azidation of Alcohols with Trimethylsilyl Azide." Advanced Synthesis & Catalysis, 345(4), 609-612. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
PubChem. (2025).[3] "1-Azido-2-methoxybenzene Compound Summary." (Used for structural analog comparison). Link
Sources
performance of 1-(2-Azidopropan-2-yl)-2-methoxybenzene in multicomponent reactions
An In-Depth Comparative Guide to the Performance of 1-(2-Azidopropan-2-yl)-2-methoxybenzene in Multicomponent Reactions
Authored by: [Your Name], Senior Application Scientist
In the landscape of drug discovery and synthetic chemistry, multicomponent reactions (MCRs) represent a paradigm of efficiency, enabling the construction of complex molecular architectures in a single, atom-economical step. The choice of each reactant is critical, and the azide component, particularly in reactions like the Ugi four-component reaction (U-4CR), plays a pivotal role in the reaction's kinetics and overall success. This guide provides a comprehensive analysis of 1-(2-Azidopropan-2-yl)-2-methoxybenzene , a tertiary azide, evaluating its projected performance against established alternatives based on foundational chemical principles and data from analogous systems.
Introduction to 1-(2-Azidopropan-2-yl)-2-methoxybenzene: A Structural Overview
1-(2-Azidopropan-2-yl)-2-methoxybenzene is a unique azide reagent characterized by two key structural features that are anticipated to dictate its reactivity in MCRs:
-
A Tertiary Azide: The azido group is attached to a tertiary carbon atom. This steric bulk is expected to influence the rate of isocyanide insertion and the stability of the crucial nitrilium intermediate in the Ugi reaction.
-
An Ortho-Methoxyphenyl Group: The presence of a methoxy group at the ortho position of the benzene ring introduces specific electronic and steric effects, potentially influencing the reactivity of the molecule and the properties of the resulting product.
To date, 1-(2-Azidopropan-2-yl)-2-methoxybenzene is not a widely documented reagent in the scientific literature for MCRs, positioning this guide as a forward-looking analysis based on established mechanistic understanding.
Molecular Structure Diagram
Caption: Step-by-step experimental workflow for the Ugi-azide reaction.
Detailed Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (106 mg, 1.0 mmol) and acetic acid (60 mg, 1.0 mmol). Dissolve the components in 5 mL of anhydrous methanol.
-
Azide Addition: Add 1-(2-Azidopropan-2-yl)-2-methoxybenzene (228 mg, 1.1 mmol) to the solution. Stir for 5 minutes at room temperature. Causality Note: Adding the azide before the isocyanide allows for the in-situ formation of hydrazoic acid (HN3), which is necessary for the initial condensation with the aldehyde.
-
Isocyanide Addition: Cool the flask to 0 °C in an ice bath. Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise over 2 minutes. Causality Note: The exothermic reaction with the isocyanide is controlled by slow addition at a low temperature to prevent the formation of side products.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 24-48 hours.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Trustworthiness Check: Comparing the reaction profile to a parallel reaction using a standard azide like benzyl azide will provide a direct measure of relative performance.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Conclusion and Future Outlook
While direct experimental data for 1-(2-Azidopropan-2-yl)-2-methoxybenzene in multicomponent reactions is not yet prevalent, a thorough analysis of its structural components allows for several key predictions. Its performance is expected to be a trade-off between the potentially favorable electronic effects of the methoxy group and the significant steric hindrance of the tertiary azide center. This steric bulk will likely lead to slower reaction rates compared to primary azides or the in-situ generation of HN3 from TMS-N3.
Future research should focus on direct experimental validation of this reagent in a variety of MCRs. A kinetic study comparing it directly with benzyl azide and TMS-N3 under identical conditions would be highly valuable to the scientific community. Furthermore, exploring the substrate scope will reveal whether the steric bulk limits the types of aldehydes, isocyanides, and carboxylic acids that can be effectively used. The insights gained from such studies will definitively place 1-(2-Azidopropan-2-yl)-2-methoxybenzene within the toolkit of reagents for modern synthetic chemistry.
References
-
Domling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. [Link]
-
Ugi, I., et al. (1994). The Ugi reaction. Comprehensive Organic Synthesis, 2, 1083-1109. [Link]
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. [Link]
Safety Operating Guide
Navigating the Synthesis and Handling of 1-(2-Azidopropan-2-yl)-2-methoxybenzene: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
The introduction of an azide functionality into a molecule is a powerful tool in synthetic chemistry, opening doors to a wide array of subsequent transformations. However, the inherent energetic nature of the azide group necessitates a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information for the handling of 1-(2-Azidopropan-2-yl)-2-methoxybenzene, a tertiary alkyl azide. Our focus is to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all personnel and the integrity of the research.
Hazard Assessment: Understanding the Risks of Tertiary Alkyl Azides
Organic azides are a class of compounds known for their potential to be explosive, and their stability is influenced by several factors, including molecular weight, the ratio of carbon to nitrogen atoms, and the substitution pattern of the azide-bearing carbon.[1] While high molecular weight azides are generally considered to be at a lower risk of explosion, low molecular weight azides can be more problematic.[1] 1-(2-Azidopropan-2-yl)-2-methoxybenzene, as a tertiary alkyl azide, warrants specific attention due to the potential for instability.
Key Hazards Associated with Organic Azides:
| Hazard | Description | Mitigation Measures |
| Explosion | Organic azides can decompose explosively when subjected to heat, shock, friction, or light.[1][2] Tertiary alkyl azides can be particularly sensitive. | Work on the smallest possible scale. Use a blast shield. Avoid heat, grinding, and sudden impacts.[3] |
| Toxicity | The azide ion is toxic and shares a similar toxicity profile to cyanide.[1] Organic azides can be harmful if inhaled, absorbed through the skin, or swallowed.[4] | Handle in a certified chemical fume hood. Wear appropriate gloves and a lab coat.[3] |
| Incompatibility | Azides can react violently with a range of substances. | Avoid contact with heavy metals, strong acids, halogenated solvents (e.g., dichloromethane, chloroform), and strong oxidizing agents.[1][2][4] |
A crucial aspect of assessing the stability of an organic azide is the "Rule of Six," which suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to ensure a reasonable degree of stability.[2]
Engineering Controls: Your First Line of Defense
Engineering controls are the most critical element in ensuring safety when working with potentially hazardous materials. These controls are designed to isolate the researcher from the hazard.
-
Chemical Fume Hood: All work with 1-(2-Azidopropan-2-yl)-2-methoxybenzene, from weighing and transfer to the reaction itself and work-up, must be conducted in a certified chemical fume hood.[3][4] This protects the user from inhaling potentially toxic vapors and contains any potential splashes or minor incidents.
-
Blast Shield: A portable blast shield is a mandatory piece of equipment and should be placed between the experiment and the researcher within the fume hood.[3][5] This provides a physical barrier in the unlikely event of an explosive decomposition. For operations where a blast shield is not feasible, a full-face shield must be worn in addition to safety goggles.[5][6]
-
Ventilation: Ensure the fume hood has proper airflow before beginning any work. The sash should be kept as low as possible to maximize protection.[5]
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is paramount. The following table outlines the minimum PPE requirements for handling 1-(2-Azidopropan-2-yl)-2-methoxybenzene.
| Body Part | PPE Recommendation | Rationale |
| Eyes | Chemical splash goggles.[6] A full-face shield is recommended when not using a blast shield.[5][6] | Protects against splashes and potential projectiles. |
| Hands | Nitrile gloves are generally suitable for incidental contact.[7] For prolonged handling or immersion, consider double-gloving or using a more robust glove material like neoprene.[4][7] | Prevents skin absorption of the toxic azide. |
| Body | A flame-resistant lab coat must be worn and fully fastened.[3][8] | Protects against splashes and in the event of a fire. |
| Feet | Closed-toe shoes are mandatory in a laboratory setting. | Protects feet from spills. |
PPE Selection Workflow: A Decision-Making Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the experiment.
Caption: PPE Selection Workflow for Handling Organic Azides.
Safe Handling Practices: A Step-by-Step Approach
Adherence to a strict protocol is crucial for the safe handling of 1-(2-Azidopropan-2-yl)-2-methoxybenzene.
-
Preparation and Weighing:
-
Before you begin, ensure your work area in the fume hood is clean and uncluttered.[5]
-
Use plastic or ceramic spatulas for weighing and transferring the azide. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][9]
-
Weigh the smallest amount of the compound necessary for your experiment.[3]
-
-
Reaction Setup:
-
Use glassware that is free from cracks and scratches. Avoid ground glass joints where possible, as friction can be an ignition source.[3][9] If necessary, ensure joints are well-lubricated.
-
Do not use halogenated solvents such as dichloromethane or chloroform, as these can form highly explosive di- and tri-azidomethane.[1][2]
-
-
During the Reaction:
-
If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.
-
Do not leave the reaction unattended.
-
-
Work-up and Purification:
-
Quench the reaction carefully. If residual azide is suspected, it can be destroyed by the addition of a reducing agent like triphenylphosphine, which converts the azide to a phosphine imine.
-
Avoid concentrating the reaction mixture to dryness by rotary evaporation or distillation, as this can increase the risk of explosion.[5]
-
Purification should ideally be limited to extraction or precipitation.[1] Column chromatography may pose a risk of decomposition.[10]
-
Spill and Emergency Procedures
-
Small Spills (within the fume hood):
-
Large Spills or Spills Outside of a Fume Hood:
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide waste is critical to prevent the formation of explosive metal azides in plumbing.[4]
-
Never pour azide-containing solutions down the drain. [3][4]
-
All waste containing 1-(2-Azidopropan-2-yl)-2-methoxybenzene, including reaction mixtures, washings, and contaminated materials, must be collected in a clearly labeled, dedicated "azide contaminated waste" container.[2][3]
-
This waste stream must be kept separate from acidic waste to prevent the formation of the highly toxic and explosive hydrazoic acid.[2]
-
For residual, unreacted sodium azide from the synthesis, a deactivation procedure can be employed under controlled conditions in a fume hood. This typically involves reacting the azide with nitrous acid (generated in situ from sodium nitrite and an acid).[4] However, it is often safer to dispose of the unreacted starting material as hazardous waste.
-
All azide-containing waste should be disposed of through your institution's hazardous waste management program.[2]
Organic Azide Waste Disposal Pathway
The following diagram outlines the correct procedure for disposing of waste generated from experiments involving organic azides.
Caption: Waste Disposal Pathway for Organic Azides.
By adhering to these guidelines, researchers can confidently and safely work with 1-(2-Azidopropan-2-yl)-2-methoxybenzene, harnessing its synthetic potential while minimizing the associated risks.
References
-
Standard Operating Procedure Safe Handling of Azido Compounds - Department of Chemistry and Chemical Biology. (2021-02-16). Retrieved from [Link]
-
Azides - UVIC. (2022-05-18). Retrieved from [Link]
-
Safe Handling of Azides - safety.pitt.edu. (2013-02-01). Retrieved from [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Retrieved from [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018-07-16). Retrieved from [Link]
-
6 Safety Practices for Highly Hazardous Lab Chemicals - Triumvirate Environmental. (2021-04-06). Retrieved from [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018-04-01). Retrieved from [Link]
-
sodium-azide-organic-azides_0.docx. Retrieved from [Link]
-
Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS - Yale Environmental Health & Safety. (2021-06). Retrieved from [Link]
-
Safe Handling of Peroxidizable and Potentially Explosive Chemicals | Health, Safety and Environment Office. Retrieved from [Link]
-
Acutely Toxic Potentially Explosive Chemicals - Vanderbilt University. Retrieved from [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. ehs.ucsb.edu [ehs.ucsb.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
